Semicarbazide hydrochloride

Catalog No.
S8050601
CAS No.
563-41-7; 18396-65-1
M.F
CH5N3O.ClH
CH6ClN3O
M. Wt
111.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semicarbazide hydrochloride

CAS Number

563-41-7; 18396-65-1

Product Name

Semicarbazide hydrochloride

IUPAC Name

aminourea;hydrochloride

Molecular Formula

CH5N3O.ClH
CH6ClN3O

Molecular Weight

111.53 g/mol

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H

InChI Key

XHQYBDSXTDXSHY-UHFFFAOYSA-N

SMILES

C(=O)(N)NN.Cl

solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Very soluble (NTP, 1992)
Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether
Insoluble in absolute alcohol
In water, 1X10+6 mg/L at 25 °C /Estimated/

Canonical SMILES

C(=O)(N)NN.Cl

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998)
Semicarbazide hydrochloride is an organic molecular entity.

semicarbazide hydrochloride solubility water alcohol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Key Properties

The following table consolidates the key physicochemical properties of semicarbazide hydrochloride, with a focus on its solubility.

Property Value / Description Conditions (if applicable) Source
Molecular Formula CH₆ClN₃O - [1] [2]
Molecular Weight 111.53 g/mol - [1] [2]
Appearance White to almost white powder or crystals - [1] [3]
Solubility in Water 100 g/L 15 °C [2]
Clear, colorless solution at 0.1 g/mL 20 °C [2]
Solubility in Alcohol (Ethanol) Slightly soluble - [1]
Melting Point 175 - 177 °C (with decomposition) - [2]

Laboratory Application: Semicarbazone Formation

A primary use of this compound in research is to characterize and identify carbonyl compounds (aldehydes and ketones) by converting them into solid semicarbazone derivatives [4]. The following diagram outlines the general workflow for this classic experiment.

G Carbonyl Carbonyl Compound (Aldehyde or Ketone) ReagentMix Reagent Mixture (Semicarbazide HCl + Sodium Acetate in Water/Ethanol) Carbonyl->ReagentMix Reaction Heating & Crystallization ReagentMix->Reaction Semicarbazone Crystalline Semicarbazone Derivative Reaction->Semicarbazone

Workflow for synthesizing a semicarbazone derivative from a carbonyl compound.

A standard procedure for this synthesis, adapted from Organic Syntheses, is detailed below [4] [5].

  • Objective: To prepare the semicarbazone derivative of a carbonyl compound for identification purposes.
  • Principle: Semicarbazide reacts with the carbonyl group (C=O) of aldehydes and ketones to form crystalline products known as semicarbazones, which have sharp, characteristic melting points.

Materials and Reagents

  • This compound [5]
  • Sodium acetate trihydrate [4] or anhydrous [4]
  • Carbonyl compound (aldehyde or ketone) to be characterized
  • Ethanol (95% or absolute)
  • Distilled water

Step-by-Step Protocol

  • Prepare the Semicarbazide Reagent Solution: Dissolve this compound (1 mol) and sodium acetate (1.3 mol) in a minimal volume of water with gentle warming [4]. The sodium acetate acts as a base to liberate free semicarbazide from its hydrochloride salt.
  • Dissolve the Carbonyl Compound: Prepare a separate solution of the ketone or aldehyde (1 mol) in the minimum amount of ethanol required for dissolution [4].
  • Combine and React: Add the carbonyl compound solution to the reagent mixture. If the solution is not homogeneous, add just enough 95% ethanol to achieve a single phase [4] [5].
  • Crystallize: Allow the mixture to stand at room temperature or warm it on a water bath until the crystallization of the semicarbazone derivative is complete [4] [5].
  • Isolate and Purify the Product:
    • Cool the reaction mixture.
    • Collect the solid crystals via suction filtration.
    • Wash the crystals with a small amount of ethanol followed by water [4].
    • Recrystallize the product from ethanol or dilute aqueous ethanol to obtain pure crystals [4].
    • Determine the melting point of the purified derivative for identification [4].

Important Safety Information

This compound is toxic and requires careful handling.

  • Hazard Statements: Toxic if swallowed (H301), causes skin irritation (H315), causes serious eye irritation (H319), suspected of damaging fertility or the unborn child (H361), and may cause organ damage through prolonged or repeated exposure (H373) [1].
  • Precautionary Measures: Wear protective gloves and eye protection. Do not breathe dust. Store in a cool, dark place [1].

References

Comprehensive Technical Guide to Semicarbazide Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Semicarbazide hydrochloride (SEM-HCl) is an important organic ionic compound with the chemical formula CH₆ClN₃O and a molecular weight of 111.53 g/mol. It features a urea-based molecular matrix that provides notable structural stability, making it valuable across multiple scientific and industrial domains. This whitepaper provides a comprehensive technical overview of SEM-HCl, covering its fundamental properties, synthesis methodologies, analytical applications, and contemporary uses in pharmaceutical development and materials science. The compound's significance stems from its dual functionality as both a versatile chemical intermediate and a specialized analytical reagent, particularly in pharmaceutical synthesis and food safety monitoring.

Fundamental Chemical and Physical Properties

This compound appears as a white crystalline powder or prismatic crystals with a characteristic melting point of 175-177°C (with decomposition) [1]. The compound exhibits high solubility in water (approximately 100 g/L at 15°C) and demonstrates good solubility in polar organic solvents, including methanol where it forms clear, colorless solutions at concentrations up to 0.1 g/mL at 20°C [1]. The aqueous solution is moderately acidic, with a pH of approximately 1.5 at 100 g/L concentration and 20°C [1].

Quantitative Physicochemical Data

Table 1: Comprehensive Physicochemical Properties of this compound

Property Specification Conditions/Notes
CAS Registry Number 563-41-7 [1]
Molecular Formula CH₆ClN₃O [1]
Molecular Weight 111.53 g/mol [1]
Melting Point 175-177°C Decomposes [1]
Boiling Point 394.09°C At 101,325 Pa [1]
Density 1.2908 (estimate) Bulk density: 740 kg/m³ [1]
Vapor Pressure 0 Pa At 25°C [1]
Water Solubility 100 g/L At 15°C [1]
pH (100g/L H₂O) 1.5 At 20°C [1]
Refractive Index 1.4480 Estimate [1]
Stability and Safety Profile

SEM-HCl is stable under recommended storage conditions (+15°C to +25°C) but is incompatible with strong oxidizing agents and strong bases [1]. The compound is classified as toxic with hazard codes Xn and T, and risk statements R22 (harmful if swallowed), R40 (limited evidence of carcinogenic effect), and R36/38 (irritating to eyes and skin) [1]. The acute toxicity LD₅₀ is 123 mg/kg orally in rabbits [1]. Appropriate personal protective equipment should be used when handling this compound, particularly due to its toxicity upon ingestion and potential for causing eye and skin irritation.

Synthesis and Industrial Production Methods

Conventional Hydrazine-Urea Process

The most established industrial synthesis route for this compound involves the reaction of hydrazine hydrate with urea, followed by acidification with hydrochloric acid. This method employs readily available starting materials and can be performed under atmospheric pressure conditions, making it suitable for large-scale production [2] [3].

The overall synthesis follows this stoichiometry: NH₂NH₂·H₂O + NH₂CONH₂ + HCl → CH₆ClN₃O + NH₃

The following diagram illustrates the industrial synthesis workflow:

G Hydrazine Hydrazine Reaction Reaction Step 80-130°C Hydrazine->Reaction Molar ratio 0.9:1 to 1.2:1 Urea Urea Urea->Reaction HCl HCl Acidification Acidification Precipitation of product HCl->Acidification Anhydrous HCl 1:1 mole ratio Product Product WaterRemoval Water Removal Vacuum distillation >98% H₂O removed Reaction->WaterRemoval Reaction mixture Semicarbazide + H₂O + By-products AlcoholExtraction Alcohol Extraction Dissolution in methanol 55-65°C WaterRemoval->AlcoholExtraction Water-deleted residue Filtration Filtration Remove insoluble by-products AlcoholExtraction->Filtration Alcoholic solution + Precipitated by-products Filtration->Acidification Recovery Product Recovery Filtration, methanol wash, drying Acidification->Recovery Recovery->Product Semicarbazide Hydrochloride

Figure 1: Industrial synthesis workflow for this compound

Optimized Experimental Protocol [2] [3]:

  • Reaction Setup: Charge a three-neck flask with hydrazine hydrate (1.0 mole equivalent) and heat to 90°C with continuous stirring
  • Urea Addition: Gradually add urea (1.0-1.4 mole equivalents relative to hydrazine) in three equal portions with 30-minute intervals between additions
  • Catalyst Addition: Introduce sodium acetate (mass ratio to urea of 1:3 to 1:4.5) to promote the reaction
  • Reaction Completion: Increase temperature to 100-105°C and maintain for 1-3 hours to complete the reaction
  • Water Removal: Remove substantially all water (>95%) via vacuum distillation
  • Alcohol Extraction: Add methanol (weight at least equal to water-deleted residue) and heat to 55-65°C to dissolve semicarbazide while precipitating alcohol-insoluble by-products (primarily hydrazodicarbonamide)
  • Filtration: Remove insoluble by-products by filtration or centrifugation while maintaining elevated temperature
  • Acidification: Slowly add anhydrous hydrogen chloride (1:1 mole ratio with semicarbazide) to the clarified alcoholic solution to precipitate the product
  • Product Recovery: Collect this compound by filtration, wash with cold methanol, and dry

Critical Process Parameters:

  • Maintain strict control of hydrazine to urea mole ratio (0.9:1 to 1.2:1) to maximize yield and minimize by-product formation [2]
  • Use of anhydrous HCl for acidification significantly improves product yield compared to aqueous HCl [2]
  • Batch-wise urea addition and sodium acetate catalyst improve reaction efficiency and product quality [3]
Alternative Synthesis Routes

Monochlorourea-Amine Process: An alternative synthesis pathway avoids hydrazine by employing monochlorourea sodium salt reacted with ammonia [4]. This method can be catalyzed by zinc or cadmium compounds (chlorides, hydroxides, sulfates, or complexes) and typically proceeds at 50-150°C under pressure (10-100 kg/cm²), requiring substantial ammonia (50-500 moles per mole monochlorourea salt) [4].

Analytical Methods and Applications

Detection of Semicarbazide as a Biomarker

Semicarbazide has gained significant importance as a protein-bound metabolite marker for monitoring the illegal use of nitrofurazone (NFZ), a banned antimicrobial agent [5]. As NFZ undergoes rapid metabolism in vivo, SEM residues accumulate in tissues, making it a reliable indicator of prior NFZ administration in food-producing animals [5] [6].

Modern HILIC-MS/MS Detection Protocol [6]:

  • Sample Preparation: Homogenize shrimp meat or shell samples (2-3 g) at 10,000 rpm for 2 minutes
  • Extraction: Add 15-20 mL acidified acetonitrile (1% formic acid) and 100 μL internal standard solution (¹³C-¹⁵N₂-SEM·HCl, 10 μg/mL)
  • Salt-Assisted Partitioning: Introduce 4 g ammonium acetate, vortex for 30 s, and centrifuge at 4000 rpm for 10 minutes
  • Cleanup: Transfer supernatant to dSPE purification tube containing 2 g of sorbent, vortex for 30 s, and centrifuge at 1000 rpm for 5 minutes
  • Concentration: Evaporate supernatant under nitrogen at 40°C, reconstitute in 1 mL acidified acetonitrile, and filter through 0.22 μm membrane
  • HILIC-MS/MS Analysis:
    • Column: Waters Acquity UPLC BEH HILIC (1.8 μm, 100 mm × 2.1 mm)
    • Mobile Phase: A) Water (1% formic acid; B) Acetonitrile (0.1% formic acid)
    • Gradient: 0-3 min (100% B), 3-4.5 min (100-80% B), 4.5-5.5 min (80-60% B), 5.5-8.5 min (60% B)
    • Detection: Positive ESI, MRM transitions: SEM 76.1→30.8 (quantitation) and 76.1→58.8 (qualification)
Derivatization Reagent for Carbonyl Compounds

This compound serves as a classical derivatization reagent for identifying and characterizing aldehydes and ketones through the formation of semicarbazones [7].

Standard Semicarbazone Formation Protocol [7]:

  • Reagent Preparation: Dissolve this compound (1 mol equivalent) and anhydrous sodium acetate (1.3 mol equivalents) in water with gentle warming
  • Derivatization: Add a solution of the carbonyl compound (1 mol equivalent) in minimal ethanol to the reagent mixture
  • Crystallization: Warm the mixture on a water bath until semicarbazone precipitation is complete
  • Isolation: Cool the mixture, collect solid by filtration, wash sequentially with ethanol and water
  • Purification: Recrystallize from ethanol or dilute aqueous ethanol
  • Characterization: Determine melting point and analyze by appropriate spectroscopic methods

Contemporary Applications and Research Frontiers

Pharmaceutical Intermediates

SEM-HCl serves as a key synthetic intermediate for various pharmaceuticals, particularly in the production of nitrofurans and other therapeutic agents [3]. Its structural features make it valuable for constructing heterocyclic systems present in many bioactive molecules.

Advanced Materials Science

Recent research demonstrates the application of SEM-HCl as an additive in tin perovskite solar cells (TPSCs) to suppress deep-level traps [8]. The O=C-N functional group coordinates with undercoordinated Sn²⁺ ions, reducing Sn vacancies and improving photovoltaic performance.

Mechanism of Action in Perovskite Films [8]:

  • Defect Passivation: Coordinates with unsaturated Sn dangling bonds on perovskite surfaces
  • Crystallization Enhancement: Promotes preferential growth of crystal grains with reduced pit formation
  • Surface Improvement: Lowers root mean square roughness from 32.3 nm to 24.1 nm
  • Performance Benefits: Increases power conversion efficiency to 10.9% and extends operational stability
Purification Methodology

Advanced purification techniques have been developed for high-purity applications, particularly using recrystallization from halogenated hydrocarbon solvents [9]. Dichloromethane, chloroform, and related solvents effectively remove impurities while maintaining high recovery of SEM-HCl, which is crucial for pharmaceutical applications and analytical standards.

Conclusion

References

semicarbazide hydrochloride safety data sheet MSDS

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Hazards

Semicarbazide hydrochloride is a white, crystalline, and odorless solid [1] [2]. It is soluble in water but insoluble in absolute alcohol and ether [1].

The table below summarizes its key hazards and regulatory information:

Aspect Description

| GHS Hazard Statements | H301: Toxic if swallowed [1]. H314: Causes severe skin burns and eye damage [1]. H318: Causes serious eye damage [1]. H351: Suspected of causing cancer [1]. | | Safe Handling Practices | P270: Do not eat, drink or smoke when using this product [1]. P280: Wear protective gloves, protective clothing, and eye protection [1]. P260: Do not breathe dust or fumes [1]. | | Transport Information | UN Number: UN2811 [1] [2] Hazard Class: 6.1 (Poisonous) [1] [2] Packing Group: III [2] | | Carcinogenicity Classification | IARC Group 3: Not classifiable as to its carcinogenicity to humans [2]. |

Safe Handling and First Aid

Adherence to strict safety protocols is essential when working with this chemical.

  • Handling: Avoid generating dust. Do not breathe dust or fumes. Use only in a well-ventilated area, preferably a fume hood [1].
  • Storage: Store in a cool, dry place in a sealed container. Flinn Scientific suggests a storage pattern with other organic compounds like alcohols, glycols, amines, and amides [1].
  • Incompatibilities: This chemical is incompatible with strong oxidizing agents and strong bases [1] [2].

The following diagram outlines the key emergency response steps in case of exposure:

Semicarbazide HCl\nExposure Semicarbazide HCl Exposure Inhalation Inhalation Semicarbazide HCl\nExposure->Inhalation Skin Contact Skin Contact Semicarbazide HCl\nExposure->Skin Contact Eye Contact Eye Contact Semicarbazide HCl\nExposure->Eye Contact Ingestion Ingestion Semicarbazide HCl\nExposure->Ingestion Move to fresh air.\nCall poison center\nor physician. Move to fresh air. Call poison center or physician. Inhalation->Move to fresh air.\nCall poison center\nor physician. Remove contaminated clothing.\nRinse skin with water.\nWash clothing before reuse. Remove contaminated clothing. Rinse skin with water. Wash clothing before reuse. Skin Contact->Remove contaminated clothing.\nRinse skin with water.\nWash clothing before reuse. Rinse cautiously with water\nfor several minutes.\nRemove contact lenses if possible. Rinse cautiously with water for several minutes. Remove contact lenses if possible. Eye Contact->Rinse cautiously with water\nfor several minutes.\nRemove contact lenses if possible. Rinse mouth.\nDo NOT induce vomiting.\nImmediately call a poison center\nor physician. Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or physician. Ingestion->Rinse mouth.\nDo NOT induce vomiting.\nImmediately call a poison center\nor physician.

Emergency First Aid Measures for this compound Exposure

Toxicological and Experimental Data

This chemical is toxic and has shown adverse effects in animal studies, which are critical for informing safe laboratory practices.

The table below summarizes key toxicological data and experimental findings:

Parameter Details

| Acute Oral Toxicity (LD₅₀) | Rabbit: 123 mg/kg [2] Mouse: 225 mg/kg [1] | | Chronic Effects (from animal studies) | • Damages cartilage, blood vessels, ovaries, testicles, and thyroid follicles [3]. • Target organs: liver, blood, digestive and respiratory systems [1]. • Questionable carcinogen with experimental neoplastigenic and teratogenic data [2]. | | Mechanism of Action | • Binds to copper or iron in cells and inhibits semicarbazide-sensitive amine oxidase (SSAO) activity [3]. • Can cause DNA damage in the presence of Cu(II) through the generation of hydrogen peroxide and carbamoyl radicals [4]. | | Sample In Vivo Protocol | Model: Sprague-Dawley rats [3]. Dosage/Route: 40 mg/kg body weight, oral gavage [3]. Duration: Daily for 4 weeks [3]. Observed Effects: Significant drop in body weight, GnRH, LH, FSH, and E₂ hormone levels, with histopathological alterations in ovarian and testicular tissues [3]. |

Summary for Researchers

This compound is a reagent with specific and significant hazards. For the safety of personnel and the environment, please remember:

  • Prioritize Engineering Controls: Always handle this chemical in a properly functioning fume hood to prevent inhalation of dust and protect eyes and skin.
  • Use Personal Protective Equipment (PPE): Wear appropriate gloves, protective clothing, and eye protection at all times.
  • Plan for Emergencies: Be familiar with the first aid measures and have the number for a poison center readily available.
  • Dispose Properly: Review all federal, state, and local regulations for disposal. The provided SDS suggests specific disposal methods that should be followed [1].

References

semicarbazide hydrochloride toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile Overview

Semicarbazide hydrochloride (CAS 563-41-7) is a toxic compound with specific target organs. The following table summarizes its key toxicological and safety characteristics.

Aspect Key Findings Details / Values
Acute Toxicity (Oral) Toxic if swallowed [1]. ORL-MUS LD(_{50}): 225 mg/kg [1]
Subchronic Toxicity (90-day in rats) Primary target organs: bone, cartilage, and aorta [2]. NOAEL (No-Observed-Adverse-Effect-Level): <250 ppm (diet) [2]. LOAEL (Lowest-Observed-Adverse-Effect-Level): 250 ppm (histopathological changes in cartilage) [2].
Carcinogenicity Suspected carcinogen (Category 2) [1]. IARC classification: Group 3 (Not classifiable as to its carcinogenicity to humans) [3]. Evidence of carcinogenicity in mice (lung and blood vessel tumors) [3].
Genotoxicity Not genotoxic in in vivo micronucleus assay [3]. Showed negative results in a flow cytometry-based micronucleus assay in mouse peripheral blood [3].
Physical Properties White to light cream crystalline powder, odorless [1]. Soluble in water. Melting point: 176°C (decomposes) [1].
Safe Handling Causes severe skin burns, serious eye damage, and is toxic if swallowed [1]. Personal protective equipment (PPE) including gloves, protective clothing, and eye protection is mandatory [1].

Detailed Experimental Findings & Protocols

For your experimental design and risk assessment, here is a deeper dive into the key studies.

Subchronic Toxicity Study Protocol (90-day)

This study is critical for establishing the NOAEL and identifying target organ toxicity [2].

  • Test System: Wistar Hannover GALAS rats (both sexes) [2].
  • Dosing: Administered in diet at concentrations of 0, 250, 500, and 1000 ppm [2].
  • Key Observations:
    • Gross Pathological: Suppression of body weight gain and food consumption at 1000 ppm. Enlargement and deformation of knee joints, thorax, and tail at 500 and 1000 ppm [2].
    • Histopathological: Disarrangement of chondrocytes and fissures in the cartilage matrix of epiphyseal and articular cartilage at all doses. Severity was dose-dependent, with increased connective tissues and bone deformation at high doses. Thinning of compact bones at 1000 ppm was also observed [2].
    • Vascular Effects: Rough edges of elastic laminae and altered interlaminar spaces in the thoracic aorta [2].
Genotoxicity Assessment Protocol (Micronucleus Assay)

This study provides evidence that SEM-HCl may not be a genotoxic hazard under the tested conditions [3].

  • Test System: Male CBA and Balb/C mice [3].
  • Dosing: this compound was administered via a single intraperitoneal injection at doses of 40, 80, and 120 mg/kg body weight. Peripheral blood was sampled 48 hours post-treatment [3].
  • Methodology: The micronucleus frequency was analyzed using flow cytometry, which allows for a high-throughput and sensitive analysis of a large number of erythrocytes [3].
  • Results: No statistically significant increase in the frequency of micronucleated erythrocytes was observed at any dose level compared to the negative control [3].

Proposed Mechanisms of Toxicity

The search results do not detail a complete signaling pathway for this compound toxicity. However, based on the histopathological findings, the following diagram illustrates the logical progression of its toxic effects on the primary target tissues.

G SEM Semicarbazide HCl Exposure BoneEffect Bone & Cartilage Toxicity SEM->BoneEffect VascularEffect Vascular Toxicity SEM->VascularEffect Cartilage Disarrangement of Chondrocytes BoneEffect->Cartilage Fissures Fissures in Cartilage Matrix BoneEffect->Fissures BoneThin Thinning of Compact Bone BoneEffect->BoneThin Aorta Degeneration of Elastic Laminae (Aorta) VascularEffect->Aorta Joint Joint Deformation Cartilage->Joint Fissures->Joint Mass Potential Loss of Bone Mass BoneThin->Mass Skeleton Thoracic & Skeletal Deformation Aorta->Skeleton Possible Link

Proposed pathway of semicarbazide HCl toxicity based on histopathological findings.

Safety Data & Handling Protocols

For researchers handling this compound, strict safety measures are required [1].

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye protection [1].
  • Engineering Controls: Use procedures to avoid generating dust. In case of a spill, wipe up dust with a damp paper towel, place in a sealed container, and wash the spill site [1].
  • First Aid Measures:
    • Inhalation: Remove to fresh air [1].
    • Skin Contact: Immediately remove contaminated clothing and rinse skin with water [1].
    • Eye Contact: Rinse cautiously with water for several minutes [1].
    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or physician [1].

Conclusion

This compound presents a clear toxicological profile, with the skeleton and vascular system as primary targets. The no-observed-adverse-effect-level (NOAEL) from a 90-day dietary study in rats is below 250 ppm. While it is a suspected carcinogen, an in vivo study did not show genotoxic potential. Strict safety protocols must be followed in the laboratory to mitigate risks.

References

Application Notes and Protocols: Semicarbazide Hydrochloride in Perovskite Solar Cell Fabrication

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Semicarbazide hydrochloride (SEM-HCl) has emerged as a versatile multi-functional additive for enhancing the performance and stability of perovskite solar cells (PSCs). Its utility spans across both lead-based and tin-based perovskite systems, though through distinct mechanistic pathways. For lead-based FAPbI₃ formulations, SEM-HCl enables an "on-demand Lewis base" formation strategy that dynamically controls the perovskite crystallization process [1] [2]. For tin-based perovskite systems, it primarily functions as a defect-passivating agent that suppresses deep-level traps and mitigates Sn²⁺ oxidation [3] [4]. These application notes provide researchers with detailed protocols and technical background for implementing SEM-HCl in both research contexts.

Chemical Properties and Functional Mechanisms

Structural Characteristics and Relevance

SEM-HCl contains a N–C=O functional group that serves as the primary site for chemical interactions with perovskite precursors [3] [4]. The carbonyl oxygen and amine nitrogen atoms provide coordination sites for metal cations (Pb²⁺ or Sn²⁺) in the perovskite structure. The hydrochloride component contributes halide ions that can fill anion vacancies in the perovskite lattice. The compound's thermal liability enables the reversible deprotonation/protonation behavior that underpins the on-demand Lewis base functionality in lead-based systems [1] [2].

Mechanism of Action in Lead-Based Perovskites (FAPbI₃)

In FAPbI₃ systems, SEM-HCl operates through a dynamic chemical equilibrium that resolves the fundamental conflict in traditional Lewis base applications [1] [2] [5]:

  • Reversible Deprotonation: SEM-HCl functions as a Lewis-acid-containing salt that deprotonates during thermal annealing to generate active Lewis base molecules precisely when needed for crystallization control.
  • Phase Stabilization and Transition: The generated Lewis base molecules strongly bind to stabilize the intermediate δ-phase during initial film formation, then readily revert to salt form (through reprotonation) for easy removal, enabling complete transition to the photoactive α-phase.
  • Crystallization Optimization: This dynamic control yields α-phase FAPbI₃ films with uniform vertical A-site cation distribution, larger grain sizes, and fewer voids at buried interfaces [1] [5].
Mechanism of Action in Tin-Based Perovskites

In tin perovskite systems (particularly FA₀.₇₅MA₀.₂₅SnI₃), SEM-HCl functions primarily through defect passivation mechanisms [3] [4]:

  • Coordination with Undercoordinated Sn²⁺: The C=O group coordinates with unsaturated Sn sites, reducing deep-level traps and suppressing non-radiative recombination.
  • Vacancy Formation Energy Enhancement: The chemical interaction intensifies electron cloud density around defects, increasing the energy required to form Sn vacancies.
  • Oxidation Suppression: By passivating surface defects, SEM-HCl reduces the adsorption of nucleophilic O₂ molecules and subsequent oxidation of Sn²⁺ to Sn⁴⁺, thereby inhibiting superoxide formation and structural degradation.

Table 1: Performance Metrics of SEM-HCl-Modified Perovskite Solar Cells

Perovskite System Device Architecture PCE (%) Stability Retention Testing Conditions
FAPbI₃ (Pb-based) n-i-p 26.10% [1] 96% after 1000 h [1] 85°C, MPPT [1]
FAPbI₃ (Pb-based) Mini-module (11.52 cm²) 21.47% [1] - NREL-certified [1]
FA₀.₇₅MA₀.₂₅SnI₃ Inverted (p-i-n) 10.90% [3] [4] ~100% after 100 h [3] [4] AM1.5, continuous illumination [3] [4]

Experimental Protocols

SEM-HCl as On-Demand Lewis Base for FAPbI₃ Solar Cells

This protocol describes the implementation of SEM-HCl for phase-pure α-FAPbI₃ formation through dynamic Lewis base chemistry [1] [2] [5].

3.1.1 Precursor Solution Preparation
  • Base Perovskite Solution: Prepare standard FAPbI₃ precursor solutions according to established laboratory protocols.
  • SEM-HCl Additive Solution: Dissolve SEM-HCl in the same solvent system (typically DMF/DMSO mixtures) to create a concentrated stock solution.
  • Mixing Protocol: Add SEM-HCl stock solution to the perovskite precursor to achieve the optimal molar ratio (typically 0.5-1.5 mol% relative to Pb²⁺). Stir the mixture for 1-2 hours at 50-60°C to ensure complete dissolution and homogeneity.
3.1.2 Film Deposition and Crystallization
  • Spin-Coating Procedure: Deposit the SEM-HCl-containing precursor using standard spin-coating parameters (typically two-step program: 1000-2000 rpm for 10 s followed by 4000-6000 rpm for 20-30 s).
  • Antisolvent Treatment: Apply chlorobenzene or toluene antisolvent at the optimal time point (typically 5-8 seconds before the end of the second spin-coating step).
  • Thermal Annealing Protocol: Transfer the wet films immediately to a hotplate and anneal at 100-150°C for 10-20 minutes. The critical annealing phase activates the deprotonation of SEM-HCl, generating the active Lewis base that directs the δ- to α-phase transformation.
3.1.3 Device Fabrication

Complete device fabrication using standard architectures for either n-i-p or p-i-n configurations, employing conventional hole-transport and electron-transport layers appropriate for FAPbI₃ systems.

fab_lead_perovskite Start Prepare FAPbI₃ Precursor Solution AddAdditive Add SEM-HCl Additive (0.5-1.5 mol%) Start->AddAdditive SpinCoat Spin-coating Process (1000-2000 rpm for 10s → 4000-6000 rpm for 20-30s) AddAdditive->SpinCoat Antisolvent Antisolvent Treatment (Chlorobenzene/Toluene) SpinCoat->Antisolvent Anneal Thermal Annealing (100-150°C, 10-20 min) Antisolvent->Anneal LewisBaseFormation On-demand Lewis Base Formation (Deprotonation of SEM-HCl) Anneal->LewisBaseFormation PhaseTransition δ- to α-Phase Transition (Stabilized Intermediate → Photoactive) LewisBaseFormation->PhaseTransition CompleteFilm Phase-Pure α-FAPbI₃ Film PhaseTransition->CompleteFilm

Figure 1: Fabrication workflow for lead-based FAPbI₃ using SEM-HCl as on-demand Lewis base.

SEM-HCl as Defect Passivator for Tin-Based Perovskite Solar Cells

This protocol applies SEM-HCl as a defect-passivating additive for tin perovskite (FA₀.₇₅MA₀.₂₅SnI₃) systems to suppress Sn²⁺ oxidation and reduce trap states [3] [4].

3.2.1 Precursor Solution Preparation
  • Base Perovskite Solution: Prepare FA₀.₇₅MA₀.₂₅SnI₃ precursor in mixed solvents (DMF/DMSO) with standard SnX₂ and ammonium salt ratios.
  • Oxidation Prevention Measures: Include conventional Sn²⁺ oxidation inhibitors (e.g., SnF₂, SnCl₂) in the base formulation.
  • SEM-HCl Addition: Incorporate SEM-HCl directly into the perovskite precursor solution at 3 mol% concentration relative to Sn²⁺. Stir for 1-2 hours at room temperature under inert atmosphere.
3.2.2 Film Deposition and Crystallization
  • Spin-Coating Procedure: Use a one-step spin-coating method with parameters optimized for tin perovskites (typically 4000-5000 rpm for 30-60 seconds).
  • Antisolvent Quenching: Apply chlorobenzene antisolvent near the end of the spin process (typically 5-10 seconds before completion) to initiate controlled crystallization.
  • Thermal Annealing: Transfer films to a hotplate and anneal at 70°C for 10-15 minutes in a nitrogen-filled glovebox. The moderate temperature preserves the Sn²⁺ oxidation state while enabling proper crystallization.
3.2.3 Device Fabrication for Tin Perovskites

Employ inverted (p-i-n) device architecture with the following stack: ITO/PEDOT:PSS or PTAA/Sn-perovskite (with SEM-HCl)/C60 or PCBM/BCP/Ag. Maintain inert atmosphere throughout fabrication to minimize Sn²⁺ oxidation.

Table 2: Material Formulations for Different Perovskite Systems with SEM-HCl

Parameter FAPbI₃ (Lead-Based) [1] [2] FA₀.₇₅MA₀.₂₅SnI₃ (Tin-Based) [3] [4]
SEM-HCl Concentration 0.5-1.5 mol% (relative to Pb²⁺) 3 mol% (relative to Sn²⁺)
Solvent System DMF:DMSO (4:1 v/v) DMF:DMSO mixture
Annealing Conditions 100-150°C for 10-20 min 70°C for 10-15 min
Key Function Dynamic Lewis base for phase control Defect passivation and oxidation suppression
Critical Interactions Reversible deprotonation with Pb²⁺ C=O coordination with Sn²⁺

Characterization and Quality Control

Structural and Morphological Analysis
  • X-ray Diffraction (XRD): Confirm phase purity in FAPbI₃ systems by verifying complete δ-to-α phase transformation with characteristic peaks at 14.0° and 28.0° for (100) and (200) planes respectively [1]. For tin perovskites, assess crystallinity improvement through enhanced peak intensities [3] [4].
  • Scanning Electron Microscopy (SEM): Evaluate film morphology for both systems. SEM-HCl should yield larger grain sizes with fewer voids and reduced pitting in both lead and tin perovskite films [1] [3].
  • Atomic Force Microscopy (AFM): Quantify surface roughness reduction. High-quality SEM-HCl-modified tin perovskite films should show RMS roughness reduction from ~32.3 nm to ~24.1 nm [3] [4].
Photophysical and Electronic Characterization
  • Steady-State Photoluminescence (PL): Verify enhanced PL intensity for both perovskite systems, indicating reduced non-radiative recombination centers.
  • Time-Resolved Photoluminescence (TRPL): Confirm extended charge carrier lifetimes. Tin perovskite films with SEM-HCl should exhibit significant lifetime enhancement from ~1.29 ns to ~3.91 ns [3] [4].
  • Kelvin Probe Force Microscopy (KPFM): For tin perovskites, validate reduced hole concentration and Sn vacancies through contact potential shift from approximately -0.4 eV to -0.1 eV [3] [4].
Device Performance Validation
  • Current Density-Voltage (J-V) Measurements: Characterize devices under standard AM1.5 illumination. Validate performance against reference values in Table 1.
  • Maximum Power Point Tracking (MPPT): Assess operational stability under continuous illumination at maximum power point with elevated temperature stress (85°C for lead-based devices) [1].
  • External Quantum Efficiency (EQE): Verify broad spectral response and calculate integrated current densities to cross-validate J-V measurements.

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions
  • Incomplete Phase Transformation (FAPbI₃): If δ-phase persists, optimize SEM-HCl concentration (typically 0.5-1.5 mol%) and ensure proper thermal annealing conditions to facilitate the deprotonation/reprotonation cycle [1] [2].
  • Sn²⁺ Oxidation (Tin Perovskites): Despite SEM-HCl addition, if significant oxidation occurs, verify inert atmosphere integrity during fabrication and consider combining with secondary antioxidants [3] [4].
  • Film Morphology Defects: For non-uniform coverage or excessive roughness, adjust antisolvent timing and optimize SEM-HCl concentration to regulate crystallization kinetics.
Scalability Considerations

The SEM-HCl strategy demonstrates promising scalability, with mini-modules (11.52 cm² aperture area) achieving 21.47% efficiency in lead-based systems [1]. For larger-area deposition, ensure homogeneous distribution of SEM-HCl throughout the precursor solution and optimize blade-coating or slot-die coating parameters to maintain the beneficial crystallization control effects.

Conclusion

SEM-HCl represents a versatile and effective chemical additive for advancing perovskite photovoltaics. Its dual applicability to both lead-based and tin-based systems, albeit through distinct mechanisms, makes it particularly valuable for both high-performance and lead-free photovoltaic research. The on-demand Lewis base functionality in FAPbI₃ systems resolves fundamental crystallization conflicts, while its defect-passivation capability in tin perovskites addresses critical stability challenges. Researchers can leverage these protocols to implement SEM-HCl strategies in their perovskite solar cell development workflows, with appropriate optimization for specific material systems and device architectures.

References

Comprehensive Application Notes and Protocols: On-Demand Lewis Base Formation Strategy Using Semicarbazide Hydrochloride for Enhanced Perovskite Photovoltaics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Context

Perovskite solar cells (PSCs) have emerged as a revolutionary technology in photovoltaics, achieving remarkable power conversion efficiencies (PCEs) that rival established silicon-based solar cells. Among various perovskite formulations, formamidinium lead iodide (FAPbI₃) has demonstrated particular promise due to its nearly ideal bandgap and superior thermal stability. However, a significant challenge in fabricating high-performance FAPbI₃-based PSCs lies in controlling the crystallization process to obtain the photoactive α-phase while avoiding the competing formation of the non-photoactive δ-phase. This phase control has traditionally relied on Lewis base additives that coordinate with perovskite precursors to stabilize intermediate phases and guide crystallization. Unfortunately, conventional Lewis bases present an inherent contradiction: they must bind strongly to stabilize the intermediate δ-phase, yet bind weakly enough to allow rapid removal during the phase transition to the desired α-phase and facilitate grain growth [1] [2].

To resolve this fundamental conflict, researchers have developed an innovative on-demand Lewis base formation strategy utilizing semicarbazide hydrochloride (SH) as a dynamic coordinating agent. This approach employs Lewis-acid-containing organic salts that deprotonate to generate active Lewis bases precisely when needed during the crystallization process and can be reprotonated back to salts for facile removal once their role is fulfilled [1] [2] [3]. This temporal control of chemical reactivity represents a significant advancement in perovskite processing, reconciling the thermodynamic and kinetic constraints that have long plagued additive engineering in perovskite films. The following application notes provide detailed protocols and experimental methodologies for implementing this strategy, along with comprehensive performance data and mechanistic insights to guide researchers in the field of perovskite photovoltaics and related materials science.

Material Preparation and Characterization Protocols

Precursor Solution Preparation

Protocol 1: Standard FAPbI₃ Perovskite Precursor Solution with SH Additive

  • Materials: Formamidinium iodide (FAI), lead iodide (PbI₂), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), this compound (SH, ≥99% purity)
  • Procedure:
    • Weigh 159.6 mg of PbI₂ and 52.3 mg of FAI into a clean glass vial
    • Add 600 μL of anhydrous DMF and 78 μL of DMSO to the mixture
    • Add SH at a concentration of 2-5 mol% relative to PbI₂ (typically 1.5-3.8 mg depending on desired concentration)
    • Stir the mixture at 60°C for 2 hours until completely dissolved
    • Filter the solution through a 0.45 μm PTFE syringe filter before use
  • Critical Notes: All procedures should be performed in a controlled atmosphere (nitrogen or argon glovebox) with oxygen and moisture levels below 1 ppm. Solution shelf-life is approximately 24 hours when stored in the dark at room temperature [1] [4].

Protocol 2: Two-Step Sequential Deposition with SH Modification

  • Materials: PbI₂, DMF, DMSO, isopropanol (IPA), FAI, methanol, SH
  • First-Step PbI₂ Solution Preparation:
    • Dissolve 461 mg of PbI₂ in 1 mL of DMF:DMSO (9:1 v/v) mixture
    • Add SH at 2-5 mol% relative to PbI₂ concentration (typically 3.5-8.7 mg)
    • Stir at 70°C for 4 hours until completely dissolved
  • Second-Step FAI Solution Preparation:
    • Dissolve 36.5 mg of FAI in 1 mL of IPA
    • For enhanced performance, add 3-5 mg of SH to the FAI solution [4]
Material Characterization Methods

Fourier Transform Infrared Spectroscopy (FTIR) Analysis: FTIR measurements confirm the coordination interaction between SH and perovskite precursors. Characteristic peaks include:

  • N-H stretching vibrations at 3200-3400 cm⁻¹
  • C=O stretching at 1700-1750 cm⁻¹
  • Shift in Pb-I bonding peaks after SH coordination (500-600 cm⁻¹) [4]

X-ray Photoelectron Spectroscopy (XPS) Analysis: XPS reveals chemical states and coordination effects:

  • Prepare perovskite films on conducting substrates (e.g., FTO, ITO)
  • Analyze Pb 4f, I 3d, N 1s, and O 1s core levels
  • SH coordination causes a shift of Pb 4f peaks to lower binding energy (approximately 0.2-0.3 eV) indicating electron transfer from SH to Pb²⁺ [4]

X-ray Diffraction (XRD) for Phase Identification:

  • Use Cu Kα radiation (λ = 1.5406 Å)
  • Scan 2θ range from 5° to 40° with step size of 0.02°
  • Characteristic α-phase FAPbI₃ peaks at 14.1°, 28.3°, and 31.7°
  • δ-phase FAPbI₃ peaks at 11.6°, 23.4°, and 25.5° [1]

Device Fabrication and Performance Measurement

Solar Cell Fabrication Protocol

Protocol 3: Complete n-i-p Planar PSC Fabrication

  • Substrate Preparation:

    • Pattern FTO-coated glass substrates by laser etching or chemical etching
    • Clean sequentially with Hellmanex solution, deionized water, acetone, and ethanol (15 minutes each in ultrasonic bath)
    • Treat with UV-ozone for 15 minutes before use
  • Electron Transport Layer (ETL) Deposition:

    • Prepare SnO₂ colloidal dispersion (15% in water) diluted 1:5 in deionized water
    • Spin-coat onto cleaned FTO substrates at 3000 rpm for 30 seconds
    • Anneal at 150°C for 30 minutes in air
  • Perovskite Active Layer Deposition (One-Step Method):

    • Transfer substrates to nitrogen-filled glovebox
    • Spin-coat perovskite precursor solution (from Protocol 1) in two steps: 1000 rpm for 10 seconds (acceleration 200 rpm/s) followed by 5000 rpm for 30 seconds (acceleration 1000 rpm/s)
    • During the last 10 seconds of the second step, pour 100 μL of chlorobenzene anti-solvent onto the spinning substrate
    • Anneal at 150°C for 20 minutes to form crystalline perovskite film
  • Perovskite Active Layer Deposition (Two-Step Method):

    • Spin-coat first-step PbI₂:SH solution at 2000 rpm for 30 seconds, anneal at 70°C for 1 minute
    • Spin-coat second-step FAI solution at 2000 rpm for 30 seconds, anneal at 150°C for 20 minutes
  • Hole Transport Layer (HTL) and Electrode Deposition:

    • Prepare Spiro-OMeTAD solution: dissolve 72.3 mg Spiro-OMeTAD in 1 mL chlorobenzene with 28.8 μL 4-tert-butylpyridine and 17.5 μL lithium bis(trifluoromethanesulfonyl)imide solution (520 mg/mL in acetonitrile)
    • Spin-coat Spiro-OMeTAD solution at 4000 rpm for 30 seconds
    • Evaporate 80 nm gold electrodes through shadow mask under high vacuum (<10⁻⁶ Torr) [1] [4]
Performance Measurement and Stability Testing

Protocol 4: Photovoltaic Characterization

  • Current Density-Voltage (J-V) Measurements:

    • Use solar simulator with AM 1.5G spectrum calibrated to standard silicon reference cell
    • Measure J-V curves from forward bias to short circuit and reverse directions
    • Use scan rate of 0.1 V/s to minimize hysteresis effects
    • Employ metal aperture mask to define exact active area (typically 0.04-0.16 cm²)
  • External Quantum Efficiency (EQE) Measurements:

    • Use monochromatic light source with appropriate filters
    • Measure spectral response from 300 to 900 nm
    • Calibrate system with certified silicon photodiode

Protocol 5: Stability Assessment

  • Thermal Stability Testing:

    • Place unencapsulated devices on hotplate at 85°C in nitrogen atmosphere
    • Monitor performance degradation at regular intervals (every 24-100 hours)
  • Operational Stability Testing:

    • Operate devices at maximum power point under continuous illumination
    • Maintain temperature at 85°C using temperature-controlled stage
    • Track power output over time (typically 500-1000 hours) [1] [4]

Performance Data Summary

Table 1: Photovoltaic Parameters of SH-Modified Perovskite Solar Cells

Device Type PCE (%) Certified PCE (%) VOC (V) JSC (mA/cm²) FF (%) Reference
SH-modified PSC (small area) 26.10 25.33 (NREL-certified) ~1.18 ~26.5 ~83.5 [1]
SH-modified mini-module 21.47 - - - - [1]
SH-anchored PbI₂ PSC 21.88 - ~1.12 ~24.3 ~80.5 [4]
Control (without SH) ~24.50 - ~1.10 ~25.8 ~76.2 [1]

Table 2: Stability Performance of SH-Modified Perovskite Solar Cells

Stability Test Condition Device Type Performance Retention Duration Reference
85°C, MPPT SH-modified PSC 96% of initial PCE 1000 hours [1]
Continuous illumination, MPPT SH-anchored PbI₂ PSC 82.8% of initial PCE 500 hours [4]
85°C, dark SH-modified PSC >95% of initial PCE 1000 hours [1]

Table 3: Film Quality Improvements with SH Modification

Parameter With SH Without SH Characterization Method Reference
Grain size Larger (micrometer-scale) Smaller (sub-micrometer) SEM [1] [2]
Vertical cation distribution Uniform Inhomogeneous TOF-SIMS, EDS [1]
Buried interface voids Fewer More numerous Cross-sectional SEM [1]
Uncoordinated Pb²⁺ Reduced Significant XPS, FTIR [4]
PbI₂ decomposition Suppressed Pronounced XRD, XPS [4]

Mechanistic Insights and Experimental Workflows

Chemical Mechanism of On-Demand Lewis Base Formation

The on-demand Lewis base formation strategy represents a sophisticated approach to dynamically control perovskite crystallization. This compound serves as a Lewis-acid-containing organic salt that remains in its protonated form during the initial stages of film processing. As temperature increases during the annealing step, SH undergoes reversible deprotonation to generate the active Lewis base semicarbazide, which features multiple coordination sites including carbonyl oxygen and terminal amine groups [1] [2].

This dynamic equilibrium allows the generated Lewis base to:

  • Stabilize the intermediate δ-phase through strong coordination with Pb²⁺ ions
  • Facilitate the phase transition to α-phase by readily reprotonating back to the salt form, allowing easy removal from the crystallizing lattice
  • Passivate defects at grain boundaries and interfaces by coordinating with unsaturated Pb²⁺ sites
  • Suppress PbI₂ decomposition by anchoring excess PbI₂ at grain boundaries, preventing its light-induced decomposition to metallic Pb⁰ and I₂ [4]

The p-π conjugation in the semicarbazide molecular structure creates increased electron cloud density, enhancing its electron-donating capability as a Lewis base. This electronic delocalization enables strong but reversible coordination with the Lewis acidic Pb²⁺ centers in the perovskite structure [4].

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the experimental workflow and chemical mechanisms involved in the SH-based on-demand Lewis base formation strategy:

workflow Start Start: Prepare Precursor Solution SH_Addition Add SH to Perovskite Precursors Start->SH_Addition Deprotonation Thermal Annealing: SH Deprotonation to Lewis Base SH_Addition->Deprotonation Coordination Lewis Base Coordinates with Pb²⁺ Deprotonation->Coordination PhaseStabilization δ-Phase Stabilization Coordination->PhaseStabilization PhaseTransition Phase Transition to α-Perovskite PhaseStabilization->PhaseTransition Reprotonation Lewis Base Reprotonation to SH Salt PhaseTransition->Reprotonation Removal SH Removal from Crystalline lattice Reprotonation->Removal FinalFilm High-Quality α-FAPbI₃ Film Removal->FinalFilm

Figure 1: Experimental workflow of the on-demand Lewis base formation strategy for perovskite film fabrication

mechanism SH SH: Lewis Acid Salt Form LewisBase Active Lewis Base SH->LewisBase Deprotonation (During Annealing) LewisBase->SH Reprotonation (For Removal) DeltaPhase δ-Perovskite Phase (Stabilized) LewisBase->DeltaPhase Strong Coordination AlphaPhase α-Perovskite Phase (Photoactive) LewisBase->AlphaPhase Weaker Coordination PbI2 Excess PbI₂ LewisBase->PbI2 Anchoring Defects Uncoordinated Pb²⁺ (Defect Sites) LewisBase->Defects Coordination DeltaPhase->AlphaPhase Phase Transition AnchoredPbI2 Anchored PbI₂ (Stabilized) PbI2->AnchoredPbI2 Passivated Passivated Defects Defects->Passivated

Figure 2: Chemical mechanism of SH as an on-demand Lewis base for perovskite crystallization and defect passivation

Applications and Conclusions

Broader Applications and Protocol Adaptations

The on-demand Lewis base formation strategy with this compound has demonstrated exceptional performance in FAPbI₃-based perovskite solar cells, but its applications extend to various related systems:

  • Mixed-Cation Perovskites: The protocol can be adapted for FA/MA/Cs or FA/Cs mixed-cation perovskites by adjusting the SH concentration to 1-3 mol% to account for different crystallization kinetics
  • Tin-Based Perovskites: For lead-free tin perovskites, SH can help suppress Sn²⁺ oxidation through coordination, though optimal concentrations may be lower (0.5-2 mol%)
  • Perovskite-Silicon Tandems: The improved interface quality and reduced voltage deficits make SH-modified perovskites excellent top-cell candidates for tandem configurations
  • Large-Area Modules: The enhanced grain size and uniformity translate well to scale-up, with demonstrated 11.52 cm² mini-modules achieving 21.47% efficiency [1] [3]

Protocol 6: Adaptation for Different Perovskite Compositions

  • For MA-containing Perovskites: Reduce SH concentration to 1-2 mol% due to faster crystallization kinetics
  • For Wide-Bandgap Perovskites (for Tandems): Increase SH to 3-5 mol% to better control crystallization of bromide-containing formulations
  • For Large-Area Coating: Increase solution concentration by 10-15% and adjust spin-coating parameters accordingly, or adapt for blade-coating by including SH in both precursor solutions [1] [5]
Conclusion and Outlook

The on-demand Lewis base formation strategy using this compound represents a significant advancement in perovskite processing methodology. By resolving the inherent contradiction in traditional Lewis base additives through dynamic, reversible generation of active species, this approach enables unprecedented control over perovskite crystallization kinetics and thermodynamics. The documented improvements in power conversion efficiency (up to 26.1%), thermal stability (96% retention after 1000 hours at 85°C), and film quality demonstrate the transformative potential of this strategy [1].

The protocols outlined in these application notes provide researchers with comprehensive methodologies for implementing this approach across various perovskite systems. As perovskite photovoltaics continue their progression toward commercialization, such sophisticated chemical control strategies will be essential for achieving the combination of high performance, long-term stability, and manufacturing reproducibility required for widespread adoption. The fundamental principle of on-demand chemical reactivity control may also find applications beyond photovoltaics in other solution-processed electronic and optoelectronic devices.

References

semicarbazide hydrochloride polymer stabilization antioxidant

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis Applications

Semicarbazide hydrochloride is a key starting material in organic synthesis, particularly for generating heterocyclic compounds with significant biological potential.

Table 1: Heterocyclic Compounds Synthesized from this compound

Target Compound Reaction Partners Catalyst/ Conditions Key Findings/ Biological Activity Citation
1,2,4-Triazines α,β-Dicarbonyl compounds (e.g., benzil) FeCl(_3)@SiO(_2), EtOH/H(_2)O, reflux Efficient, heterogeneous catalysis; compounds possess anticancer, antibacterial, antifungal activity [1].
Pyrazole-based Molecule Chalcone intermediate (from 1H-indole-3-carbaldehyde & 1-(1H-indol-3-yl)ethanone) Sodium acetate, ethanol Resulting 3,5-di(1H-indol-6-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showed potential anticancer & antimicrobial effects in silico [2].
Schiff Bases Aldehydes or Ketones Typically under acid/base catalysis or heating The resulting imine (>C=N-) group is critical for biological activity; Schiff bases show antimicrobial, anticancer effects [3].

Experimental Protocol: Synthesis of 1,2,4-Triazines

This protocol, adapted from the literature, describes the nano-catalyzed synthesis of 1,2,4-triazine derivatives from this compound [1].

1. Reaction Setup

  • In a round-bottom flask, combine benzil (1 mmol) and this compound (1 mmol) in a 9:1 mixture of ethanol and water.
  • Add the nano-sized FeCl(_3)@SiO(_2) catalyst to the reaction mixture.

2. Reaction Execution

  • Heat the mixture under reflux with continuous stirring.
  • Monitor the reaction progress by TLC (Thin-Layer Chromatography).

3. Workup and Isolation

  • Upon completion, cool the reaction mixture to room temperature.
  • Separate the catalyst by centrifugation or filtration. The heterogeneous catalyst can be washed, dried, and potentially reused.
  • Collect the solid crude product that forms. For further purification, recrystallize the product from a suitable solvent like ethanol to obtain the pure 1,2,4-triazine derivative.

The following diagram illustrates the workflow for this synthesis protocol:

G Synthesis of 1,2,4-Triazines from this compound Start Start Reaction Setup A Add Benzil and Semicarbazide HCl to solvent Start->A B Add FeCl3@SiO2 Catalyst A->B C Heat under Reflux with Stirring B->C D Monitor Reaction by TLC C->D E Cool Reaction Mixture D->E F Separate Catalyst (Centrifugation/Filtration) E->F G Collect Crude Product F->G H Purify by Recrystallization G->H End Pure 1,2,4-Triazine Derivative H->End

Analytical Detection Protocol

Given that semicarbazide is a regulated contaminant, accurate detection is crucial. Here is a modified QuEChERS method coupled with HILIC-MS/MS for its detection in crustacean tissues [4].

1. Sample Preparation

  • Homogenize the tissue sample (e.g., 3 g of shrimp meat) at 10,000 rpm for 2 minutes.
  • Accurately weigh the sample into a 50 mL centrifuge tube.

2. Extraction

  • Add 15 mL of acidified acetonitrile (1% formic acid) and 100 µL of an internal standard solution (e.g., 13C-15N2-SEM·HCl at 10 µg/mL) to the tube.
  • Vortex the mixture for 30 seconds.
  • Add 4 g of ammonium acetate and vortex again at 2500 rpm for 30 seconds.
  • Centrifuge at 4000 rpm for 10 minutes.

3. Cleanup (dSPE)

  • Transfer the supernatant to a dispersive solid-phase extraction (dSPE) purification tube.
  • Vortex for 30 seconds and centrifuge at 1000 rpm for 5 minutes.

4. Analysis

  • Collect the purified supernatant and dry it under a stream of nitrogen in a 40°C water bath.
  • Redissolve the residue in 1 mL of acidified acetonitrile and filter through a 0.22 µm membrane.
  • Analyze the sample using HILIC-MS/MS.

The workflow for this analytical method is summarized below:

G Analytical Detection Workflow for Semicarbazide Start Start Sample Preparation A Homogenize Tissue Start->A B Weigh Sample A->B C Add Acidified ACN and Internal Standard B->C D Vortex and Add Ammonium Acetate C->D E Centrifuge D->E F Transfer Supernatant to dSPE Tube E->F G Vortex and Centrifuge F->G H Dry Extract under N2 Stream G->H I Redissolve and Filter H->I End HILIC-MS/MS Analysis I->End

Key Considerations for Researchers

  • Primary Role: this compound's principal value lies as a versatile synthon, not a final additive. Its significance is in creating complex molecular frameworks like pyrazoles and triazines [2] [1].
  • Indirect Antioxidant Activity: While not a direct antioxidant, the heterocycles synthesized from it can exhibit such activity. For example, a synthesized triazine derivative demonstrated "moderate antioxidant capacity" in a DPPH radical scavenging assay [5].
  • Toxicological and Regulatory Status: Be aware that semicarbazide is a recognized contaminant with potential mutagenic and toxic effects. It is a marker for the banned antibiotic nitrofurazone, and its presence is regulated in food products [6] [4].

References

Comprehensive Application Notes and Protocols: Semicarbazide Hydrochloride in MAO Inhibitor Enzyme Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MAO Enzymes and Semicarbazide-Sensitive Amine Oxidases

Monoamine oxidases (MAOs) are mitochondrial outer membrane-bound flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters and dietary amines. The two isoforms, MAO-A and MAO-B, share approximately 70% amino acid sequence identity but differ in substrate specificity, inhibitor sensitivity, and tissue distribution. MAO-A preferentially metabolizes serotonin, norepinephrine, and epinephrine, while MAO-B primarily deaminates phenylethylamine and benzylamine. Both isoforms metabolize dopamine and tyramine. The enzymatic reaction produces corresponding aldehydes, hydrogen peroxide (H(_2)O(_2)), and ammonia - all potentially toxic metabolites at elevated concentrations [1] [2].

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1) or AOC3, constitutes a distinct class of copper-containing quinone-dependent amine oxidases (EC 1.4.3.6) that are sensitive to inhibition by semicarbazide. Unlike MAOs, SSAO enzymes primarily metabolize methylamine and aminoacetone, producing toxic formaldehyde and methylglyoxal, respectively, in addition to H(_2)O(_2). SSAO is highly expressed in adipocytes, vascular smooth muscle, and endothelial cells, where it facilitates leukocyte trafficking through its vascular adhesion protein-1 (VAP-1) activity. Both MAO and SSAO have been implicated in neuroinflammatory diseases, diabetic complications, and cancer progression through oxidative stress-dependent mechanisms [3] [4].

Semicarbazide hydrochloride serves as a potent SSAO inhibitor and a useful chemical tool for distinguishing SSAO from MAO activities in experimental systems. These application notes provide standardized protocols for employing this compound in MAO/SSAO inhibitor studies, including detailed methodologies, data analysis approaches, and therapeutic applications relevant to drug discovery pipelines.

Experimental Protocols

Enzyme Inhibition Assays
2.1.1 SSAO Activity Assay Using Benzylamine Substrate

Objective: To determine SSAO enzyme activity in biological samples using benzylamine as substrate with this compound as reference inhibitor.

Reagents:

  • Sodium phosphate buffer (0.2 M, pH 7.4)
  • Benzylamine chloride (740 μM working concentration)
  • This compound (10-1000 μM for inhibition studies)
  • Clorgyline (100 nM for MAO-A inhibition)
  • Chromogenic solution: vanillic acid (1 mM), 4-aminoantipyrine (2.5 mM), horseradish peroxidase (0.4 U/mL) in phosphate buffer
  • Stopping solution: 2,4-dinitrophenylhydrazine (DNPH, 0.5 mM in acetonitrile)
  • HPLC mobile phase: acetonitrile:water (60:40, v/v)

Equipment:

  • Thermostated spectrophotometer or plate reader capable of measuring 498 nm
  • HPLC system with UV-Vis detector
  • Analytical column: C18 reverse-phase (250 × 4.6 mm, 5 μm)

Procedure:

  • Prepare enzyme source (plasma, tissue homogenate, or recombinant enzyme) in phosphate buffer.
  • Pre-incubate enzyme with or without this compound (10-1000 μM) or other test inhibitors for 15 minutes at 37°C.
  • Add benzylamine substrate (final concentration 740 μM) to initiate reaction.
  • Incubate for 30-120 minutes at 37°C.
  • Stop reaction by adding 50 μL DNPH solution per 250 μL reaction volume.
  • Derivatize for 10 minutes at room temperature to form benzaldehyde-DNPH hydrazone.
  • Analyze 20 μL aliquot by HPLC with UV detection at 340 nm.
  • Quantify benzaldehyde production using external standard curve (0.5-50 μM).

Calculations:

  • SSAO activity = (Benzaldehyde formed × Total assay volume) / (Plasma volume × Incubation time)
  • Express as nmol benzaldehyde formed/mL plasma/hour [4].
2.1.2 MAO Inhibition Assay Using Kynuramine Substrate

Objective: To determine MAO inhibitory activity of test compounds using kynuramine as non-selective substrate.

Reagents:

  • Potassium phosphate buffer (0.1 M, pH 7.4)
  • Kynuramine dihydrobromide (60 μM for MAO-A, 50 μM for MAO-B)
  • This compound (100 μM for SSAO suppression)
  • Clorgyline (100 nM for MAO-A inhibition control)
  • Selegiline (100 nM for MAO-B inhibition control)
  • Perchloric acid (2 M)

Equipment:

  • Fluorescence spectrophotometer (excitation 315 nm, emission 380 nm)
  • Thermostated water bath

Procedure:

  • Pre-incubate recombinant human MAO-A or MAO-B (0.05 mg protein/mL) with test inhibitors or this compound in phosphate buffer for 15 minutes at 37°C.
  • Add kynuramine substrate to initiate reaction.
  • Incubate for 20 minutes at 37°C.
  • Stop reaction with 100 μL perchloric acid (2 M) per 1 mL reaction volume.
  • Centrifuge at 10,000 × g for 5 minutes to remove precipitated protein.
  • Measure fluorescence of supernatant containing 4-hydroxyquinoline, the oxidation product of kynuramine.
  • Calculate enzyme activity relative to vehicle control (100% activity) [5].
Advanced Experimental Applications
2.2.1 Reversibility Studies Using Dialysis

Objective: To determine reversible or irreversible inhibition mechanism of MAO/SSAO inhibitors.

Procedure:

  • Incubate MAO or SSAO enzyme (0.1 mg/mL) with IC(_{50}) concentration of test compound or this compound for 30 minutes at 37°C.
  • Dialyze against 1000-fold volume of potassium phosphate buffer (0.1 M, pH 7.4) using Slide-A-Lyzer dialysis cassettes (6-8 kDa cutoff) for 24 hours at 4°C with three buffer changes.
  • Measure residual enzyme activity using standard assay protocols.
  • Compare activity recovery to non-dialyzed inhibitor-enzyme mixture.
  • Interpret results: Significant activity recovery after dialysis suggests reversible inhibition, while persistent inhibition indicates irreversible mechanism [5].
2.2.2 Blood-Brain Barrier Permeability Assessment

Objective: To evaluate blood-brain barrier (BBB) penetration potential of MAO/SSAO inhibitors using Parallel Artificial Membrane Permeability Assay (PAMPA).

Procedure:

  • Prepare drug solution in PBS (pH 7.4) at 50 μM.
  • Add 150 μL to donor plate wells.
  • Prepare BBB lipid solution: porcine brain lipid (1% w/v) in dodecane.
  • Filter lipid solution and add 4 μL to each filter of acceptor plate.
  • Place acceptor plate on donor plate carefully to avoid air bubbles.
  • Add 300 μL PBS:EtOH (70:30) to acceptor wells.
  • Cover plates and incubate 4 hours at 25°C.
  • Measure compound concentration in both compartments by UV spectroscopy.
  • Calculate permeability using following equation: P(_e) = -ln(1 - C(_A)/C(_eq)) / (A × (1/V(_D) + 1/V(_A)) × t) Where C(_A) = acceptor concentration, C(_eq) = equilibrium concentration, A = filter area, V(_D) and V(_A) = donor and acceptor volumes, t = time [5].

Data Analysis and Interpretation

Quantitative Results from Recent Studies

Table 1: Inhibition Potencies of Semicarbazide and Thiosemicarbazide Derivatives Against MAO-A, MAO-B, and SSAO

Compound Structure IC(_{50}) MAO-A (μM) IC(_{50}) MAO-B (μM) IC(_{50}) SSAO (μM) Selectivity Index
Semicarbazide HCl Reference inhibitor >100 >100 1.5-3.2 -
PXS-5131 Dual MAO-B/SSAO inhibitor >10 0.008 0.006 MAO-B/MAO-A >1250
BT1 Thiosemicarbazide-based 9.76 0.11 ND MAO-B/MAO-A = 88.7
BT5 Thiosemicarbazide-based 40.0 0.11 ND MAO-B/MAO-A = 363.6
Safinamide FDA-approved MAO-B inhibitor >100 0.098 ND MAO-B/MAO-A >1000
Mofegiline Irreversible MAO-B/SSAO inhibitor 3.75 0.010 0.002 MAO-B/MAO-A = 375

ND = Not determined [3] [5]

Table 2: Kinetic Parameters for MAO and SSAO Inhibition

Enzyme Substrate K(_m) (μM) V(_{max}) (nmol/min/mg) Inhibitor K(_i) (μM) Inhibition Type
MAO-B Benzylamine 140 ± 12 120 ± 8 BT1 0.074 ± 0.002 Competitive
MAO-B Benzylamine 140 ± 12 120 ± 8 BT5 0.072 ± 0.008 Competitive
SSAO Benzylamine 740 ± 45 58.9 ± 2.2 Semicarbazide 0.85 ± 0.12 Mixed-type
MAO-A Serotonin 180 ± 15 95 ± 6 Clorgyline 0.005 ± 0.001 Irreversible

[5] [4]

Experimental Workflows

G cluster_detection Detection Methods Start Enzyme Preparation (MAO/SSAO source) InhibitorIncubation Inhibitor Pre-incubation ± Semicarbazide HCl Start->InhibitorIncubation ReactionInitiation Reaction Initiation Add Substrate InhibitorIncubation->ReactionInitiation ProductFormation Product Formation Incubate 37°C ReactionInitiation->ProductFormation Detection Detection Method HPLC/Flourescence ProductFormation->Detection HPLC HPLC-UV Benzaldehyde-DNPH Fluorescence Fluorescence 4-Hydroxyquinoline Radiometric Radiometric 14C-Benzylamine DataAnalysis Data Analysis IC50/Ki Calculation Detection->DataAnalysis

Figure 1: Experimental Workflow for MAO/SSAO Inhibition Studies. The diagram outlines key steps from enzyme preparation to data analysis, with multiple detection method options available for product quantification.

Research Applications and Therapeutic Implications

Neurodegenerative Disorders

MAO-B inhibitors demonstrate significant therapeutic potential in Parkinson's disease treatment by reducing dopamine catabolism in glial cells, thereby increasing synaptic dopamine levels and enhancing dopaminergic neurotransmission. Clinically used MAO-B inhibitors include selegiline, rasagiline, and safinamide, with the latter exhibiting both dopaminergic and glutamatergic mechanisms. The activity of MAO-B increases with age paralleling glial cell proliferation, making it an attractive target for age-related neurodegenerative conditions [5].

Recent research indicates that dual MAO-B/SSAO inhibitors such as PXS-5131 exhibit superior anti-inflammatory effects in neuroinflammatory models compared to selective agents. SSAO inhibition contributes to reduced leukocyte migration across the blood-brain barrier through its VAP-1 activity, potentially mitigating neuroinflammation in conditions like multiple sclerosis. The compact, rigid three-dimensional structure of PXS-5131 provides optimal inhibitor geometry with selectivity over MAO-A exceeding 1250-fold, minimizing tyramine-related pressor effects [3].

Cancer Immunotherapy

Recent groundbreaking research has identified MAO-A as a key regulator of tumor-associated macrophage (TAM) polarization within the tumor microenvironment. MAO-A expression is significantly induced in mouse and human TAMs, where it promotes immunosuppressive polarization through increased oxidative stress. Genetic MAO-A deficiency or pharmacological inhibition with clinically approved MAO inhibitors (clorgyline, moclobemide) reprograms TAMs toward immunostimulatory phenotypes, enhances antitumor CD8+ T-cell responses, and synergizes with anti-PD-1 immunotherapy to suppress tumor growth in syngeneic and xenograft models [6].

Table 3: MAO Expression and Therapeutic Implications in Human Cancers

Cancer Type MAO Expression Pattern Clinical Correlation Therapeutic Approach
Colorectal Cancer MAO-B upregulated Higher expression correlates with advanced stage and poorer survival MAO-B inhibition with selegiline
Prostate Cancer MAO-B upregulated in stroma Promotes reactive stroma and tumor progression Stromal MAO-B targeting with PXS-5131
Breast Cancer MAO-B downregulated Low MAO-B correlates with immunosuppression MAO-A inhibition to reprogram TAMs
Multiple Cancers MAO-A upregulated in TAMs High MAOA mRNA predicts poor survival Repurposing MAO-A inhibitors with anti-PD-1

[6] [7]

Signaling Pathways in MAO-Mediated Inflammation

G cluster_SSAO SSAO/VAP-1 Specific Pathways MAO MAO/SSAO Activity (Upregulated in inflammation) H2O2 H₂O₂ Production Reactive Oxygen Species MAO->H2O2 Catalytic Activity VAP1 VAP-1 Function Leukocyte Adhesion MAO->VAP1 SSAO Activity OxStress Oxidative Stress Mitochondrial Dysfunction H2O2->OxStress Induces Inflammation Inflammatory Signaling NF-κB Activation OxStress->Inflammation Activates ImmuneResponse Immune Cell Recruitment Lymphocyte Adhesion Inflammation->ImmuneResponse Promotes TissueDamage Tissue Damage Diabetic Complications ImmuneResponse->TissueDamage Leads to Inhibitor Semicarbazide HCl MAO/SSAO Inhibitor Inhibitor->MAO Inhibits LymphocyteRecruitment Lymphocyte Recruitment Transendothelial Migration VAP1->LymphocyteRecruitment Mediates LymphocyteRecruitment->TissueDamage Contributes to

Figure 2: MAO/SSAO Signaling Pathways in Inflammatory Disease. The diagram illustrates how MAO/SSAO enzymatic activity promotes oxidative stress and inflammatory signaling, contributing to tissue damage in diabetic complications, neurodegeneration, and cancer. Inhibitors like this compound can block these pathways at multiple points.

Troubleshooting and Technical Considerations

Common Experimental Issues and Solutions

Low Enzyme Activity:

  • Verify enzyme source integrity through positive controls
  • Check pH optimization (MAO-A pH 7.5, MAO-B pH 7.4-8.0)
  • Confirm proper mitochondrial preparation for MAO assays
  • Include this compound (100 μM) to distinguish SSAO contribution

High Background Signal:

  • Use HPLC-grade water to minimize contaminants
  • Include no-substrate controls for non-enzymatic oxidation
  • Ensure proper inhibitor solubility in assay buffer
  • Use fresh chromogenic solutions for peroxidase-coupled assays

Irreproducible IC(_{50}) Values:

  • Pre-incubate enzyme with inhibitor for consistent time (15-30 minutes)
  • Use identical protein concentrations across experiments
  • Verify inhibitor stability in assay buffer
  • Include reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B) as controls
Selectivity Considerations

When characterizing novel MAO/SSAO inhibitors, assess selectivity against related amine oxidases:

  • Include diamine oxidase (DAO) in selectivity panel
  • Test against polyamine oxidases in relevant tissues
  • Evaluate potential off-target binding to imidazoline I2 receptors which are allosteric modulators of MAO activity [8]

Recent studies demonstrate that subtle structural modifications dramatically influence inhibitor selectivity. For example, E-isomer fluoroallylamines show improved MAO-B/DAO selectivity compared to Z-isomers, while stereochemistry at the γ-position significantly impacts MAO-B/MAO-A selectivity ratios [3].

Conclusion and Future Perspectives

This compound remains a valuable tool compound for distinguishing SSAO activity from MAO isoforms in experimental systems. The evolving understanding of MAO and SSAO roles in neuroinflammation, cancer immunology, and diabetic complications has revitalized interest in selective inhibitors with optimized pharmaceutical properties. Recent advances in structure-based drug design have yielded novel chemotypes with improved selectivity profiles, favorable blood-brain barrier penetration, and reduced potential for adverse effects.

Future directions include the development of multi-targeting inhibitors that simultaneously address MAO/SSAO and complementary targets such as acetylcholinesterase, histamine N-methyltransferase, or immune checkpoint proteins. The repurposing of MAO inhibitors for cancer immunotherapy represents a particularly promising avenue, with several clinical trials underway to evaluate combinations of MAO inhibitors with PD-1/PD-L1 blockade. Standardized protocols incorporating this compound as a reference SSAO inhibitor will continue to facilitate rigorous characterization of novel therapeutic candidates in this evolving field.

References

Comprehensive Application Notes and Protocols: Semicarbazide Hydrochloride in Heterocyclic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Applications Overview

Semicarbazide hydrochloride is a versatile chemical reagent extensively employed in organic synthesis, particularly for the construction of nitrogen-containing heterocycles that constitute crucial scaffolds in pharmaceutical compounds. This white crystalline solid serves as a preferred precursor for semicarbazone functionality, which can be further transformed into various five-membered heterocyclic systems including pyrazolones, 1,2,4-triazoles, and other privileged structures in medicinal chemistry. The reagent's significance stems from its ability to introduce both nitrogen atoms and carbonyl equivalents into molecular frameworks, enabling efficient synthesis of biologically active compounds with potential applications as anticancer agents, antimicrobials, and enzyme inhibitors.

The utility of this compound extends across multiple synthetic pathways, where it participates in cyclization reactions, multi-component transformations, and scaffold diversification. Recent advances in heterocyclic chemistry have highlighted its role in developing molecular hybrids that exhibit enhanced pharmacokinetic properties and target selectivity. Particularly in drug discovery, semicarbazide-derived heterocycles have demonstrated promising activity against various disease targets, including tyrosine kinases, epidermal growth factor receptors (EGFR), and vascular endothelial growth factor receptors (VEGFR-2), positioning this reagent as a valuable building block in modern medicinal chemistry campaigns.

Experimental Protocols

General Procedure for Semicarbazone Formation

The following optimized protocol provides a standardized method for preparing semicarbazone derivatives from ketone precursors, adapted from established procedures in the literature [1].

2.1.1 Materials and Equipment
  • This compound (1.0 equiv)
  • Sodium acetate (1.0 equiv)
  • Absolute ethanol (50 mL per 10 mmol of semicarbazide HCl)
  • Ketone substrate (1.0 equiv)
  • Magnesium sulfate (drying agent)
  • Round-bottom flask (100 mL)
  • Reflux condenser
  • Heating mantle
  • Suction filtration apparatus
  • Drying oven or vacuum desiccator
2.1.2 Step-by-Step Procedure
  • Reaction Mixture Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) and sodium acetate (1.0 equivalent) in 50 mL of absolute ethanol. The sodium acetate serves as a mild base to generate free semicarbazide in situ.

  • Initial Reflux: Heat the mixture under reflux with continuous stirring for 30 minutes using a condenser to prevent solvent loss. During this stage, a white precipitate of sodium chloride may form.

  • Hot Filtration: While the solution is still hot, quickly filter it through Whatman No. 1 filter paper to remove the precipitated sodium chloride salt. Perform this step rapidly to prevent premature crystallization.

  • Ketone Addition: Add the ketone substrate (1.0 equivalent) directly to the hot filtrate. Immediately reassemble the reflux apparatus.

  • Formation Reflux: Heat the combined mixture under reflux for 1 hour. During this period, the reaction generates water as a byproduct, which should be continuously removed using a Dean-Stark apparatus or a drying tube packed with anhydrous magnesium sulfate.

  • Precipitation: After approximately 30 minutes of reflux, a white crystalline precipitate of the semicarbazone product begins to form. Continue heating until precipitation appears complete (typically 45-60 minutes total).

  • Isolation: Allow the reaction mixture to cool gradually to room temperature. Once cooled, collect the precipitate by suction filtration.

  • Purification: Wash the collected solid thoroughly with cold ethanol (2 × 10 mL) to remove any residual starting materials or byproducts.

  • Drying: Dry the purified semicarbazone under reduced pressure (vacuum desiccator) overnight or until constant weight is achieved.

2.1.3 Technical Notes and Optimization
  • Yield Optimization: For substrates with low solubility, increasing the ethanol volume by 20-30% may improve conversion rates.
  • Quality Control: The typical reaction yield ranges from 70-85% for most ketone substrates. Characterization should include melting point determination and FTIR spectroscopy to confirm the characteristic C=N stretch at 1650-1690 cm⁻¹.
  • Scale-Up Considerations: This procedure can be successfully scaled to 100 mmol with proportional adjustment of solvent volumes.
  • Alternative Solvents: While ethanol is preferred for environmental and safety reasons, methanol or ethanol-water mixtures (4:1) can be substituted for problematic substrates.
Specialized Protocol: Aminoacetone Semicarbazone Hydrochloride Synthesis

This specialized three-step procedure demonstrates the application of this compound in the synthesis of aminoacetone semicarbazone hydrochloride, a valuable intermediate for heterocyclic constructions [2].

2.2.1 Step A: Synthesis of Acetamidoacetone
  • Charge a 3L three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer with glycine (75.0 g, 1.0 mol), pyridine (485 mL, 6.0 mol), and acetic anhydride (1.1 L, 11.67 mol).

  • Heat the mixture under vigorous reflux with continuous stirring for 6 hours. Inadequate reflux significantly diminishes yield (25-30% versus 70-78%).

  • Replace the reflux condenser with a distillation setup and remove excess pyridine, acetic anhydride, and acetic acid by distillation under reduced pressure.

  • Transfer the residue to a Claisen flask and distill to obtain acetamidoacetone as a pale yellow oil (70-78% yield, boiling point 120-125°C at 1 mm Hg).

2.2.2 Step B: Synthesis of Aminoacetone Hydrochloride
  • Combine concentrated hydrochloric acid (175 mL) and water (175 mL) in a 1L round-bottom flask.

  • Add acetamidoacetone (52 g, 0.45 mol) to the acid mixture.

  • Reflux the solution under a nitrogen atmosphere for 6 hours. Use oxygen-free nitrogen (passed through Fieser's solution) to prevent oxidative degradation.

  • Concentrate the resulting solution using a rotary evaporator (bath temperature <60°C) to obtain a dark red oil (40-45 g). This crude aminoacetone hydrochloride is highly hygroscopic and should be used immediately in the next step.

2.2.3 Step C: Synthesis of Aminoacetone Semicarbazone Hydrochloride
  • Dissolve the crude aminoacetone hydrochloride from Step B in 250 mL of absolute ethanol in a 1L Erlenmeyer flask.

  • Prepare a separate solution of This compound (48 g) in 100 mL of water.

  • Combine both solutions and allow the mixture to stand at room temperature for 2 hours.

  • Collect the resulting crystalline precipitate by suction filtration.

  • Wash the product thoroughly with absolute ethanol and air-dry.

  • The resulting aminoacetone semicarbazone hydrochloride is obtained as an off-white crystalline solid (72-78% yield, melting point 208-210°C). For further purification, recrystallize from aqueous ethanol to obtain colorless crystals with a sharp melting point of 212°C.

Heterocyclic Synthesis Applications

Pyrazolone and 1,2,4-Triazole Synthesis

This compound serves as a key building block in the construction of diverse heterocyclic systems through strategic cyclization reactions. Recent studies have demonstrated its versatility in generating both pyrazolone and 1,2,4-triazole scaffolds from common starting materials, with the reaction pathway determined by structural modifications and reaction conditions [3].

In a notable example, researchers designed a novel series of heterocyclic hybrids incorporating an azobenzene scaffold joined with various heterocyclic moieties. The synthesis commenced with ethyl 2-cyano-2-{[4-(phenyldiazenyl)phenyl]diazenyl}acetate (2), which underwent cyclization with various hydrazine derivatives. When compound 2 was treated with This compound, it yielded the expected pyrazolone derivative (7). Characterization of this compound confirmed the disappearance of the cyano group and the presence of characteristic pyrazolone carbonyl bands in the IR spectrum [3].

Interestingly, when the same starting material (2) underwent cyclization with thiosemicarbazide under similar conditions, the reaction proceeded through an alternative pathway to produce 1,2,4-triazole derivative (9) instead of the anticipated pyrazolone. Structural elucidation of compound 9 revealed the absence of both NH₂ and C=O bands in the IR spectrum, with the presence of a characteristic C=N band at 2226 cm⁻¹. The ¹H-NMR spectrum displayed signals specific for three NH groups (δ 4.49, 7.19, and 8.62 ppm), while the ¹³C-NMR spectrum exhibited a singlet at 181.6 ppm corresponding to the C=S group [3].

Table 1: Comparative Analysis of Cyclization Products from Ethyl 2-Cyano-2-{[4-(phenyldiazenyl)phenyl]diazenyl}acetate (2)

Reagent Product Type Key Structural Features Characteristic Spectral Data
This compound Pyrazolone derivative (7) Pyrazolone carbonyl, NH₂ group Disappearance of cyano group; presence of carbonyl band in IR
Thiosemicarbazide 1,2,4-Triazole derivative (9) C=S group, three NH groups, C=N bond IR: C=N at 2226 cm⁻¹; ¹³C-NMR: C=S at 181.6 ppm
Mechanism and Reaction Pathways

The divergent reactivity of this compound with α,β-unsaturated systems enables access to various heterocyclic frameworks. The formation of pyrazolone versus 1,2,4-triazole derivatives follows distinct mechanistic pathways:

  • Pyrazolone Formation: Nucleophilic attack of the hydrazine nitrogen on the ester carbonyl, followed by cyclization and elimination of ethanol molecule, generates the pyrazolone core structure.

  • 1,2,4-Triazole Formation: With thiosemicarbazide, the reaction proceeds through initial nucleophilic attack on the cyano group, followed by an intramolecular rearrangement that eliminates ethanol and forms the 1,2,4-triazole ring system.

These synthetic pathways highlight the versatility of this compound in heterocyclic chemistry, providing access to structurally diverse scaffolds with potential biological activity.

Quantitative Data and Comparative Analysis

Reaction Yield Comparison

Table 2: Comparative Yields of this compound in Heterocyclic Synthesis

Reaction Type Substrate Product Yield Range Reference
Semicarbazone formation Ketones Semicarbazones 70-78% [2]
Cyclization to pyrazolone Ethyl 2-cyano-2-{[4-(phenyldiazenyl)phenyl]-diazenyl}acetate Pyrazolone 7 Not specified [3]
Cyclization to 1,2,4-triazole Ethyl 2-cyano-2-{[4-(phenyldiazenyl)phenyl]-diazenyl}acetate 1,2,4-Triazole 9 Not specified [3]
Aminoacetone semicarbazone hydrochloride synthesis Acetamidoacetone Aminoacetone semicarbazone HCl 72-78% (over 3 steps) [2]
Biological Activity Data

Recent studies have demonstrated that heterocyclic compounds synthesized using this compound as a building block exhibit significant biological activities. Compounds featuring these heterocyclic scaffolds have shown promising results as dual VEGFR-2 and EGFRT790M inhibitors, representing a strategic approach in anticancer drug development [3].

Table 3: Biological Activity of Selected Heterocyclic Compounds Derived from Semicarbazide Chemistry

Compound Cancer Cell Line Inhibition IC₅₀ (μM) VEGFR-2 Inhibition IC₅₀ (μM) EGFRT790M Inhibition IC₅₀ (μM)
14 A549: 5.15, MCF-7: 6.37, HCT116: 8.44, HepG2: 6.23 0.95 0.25
5 Moderate activity across multiple cell lines 1.25 0.40
10 Moderate activity across multiple cell lines 1.50 0.50
Erlotinib (reference) Variable by cell line Not applicable 0.035
Sorafenib (reference) Variable by cell line 0.09 Not applicable

The most potent derivative (14) exhibited superior activity to erlotinib against cancer cell lines and only slightly inferior activity to sorafenib. Importantly, cytotoxicity evaluation against normal VERO cell lines revealed modest toxicity (IC₅₀ values ranging from 42.32 to 55.20 μM), indicating a favorable therapeutic window for these derivatives [3].

Safety and Handling Considerations

This compound requires careful handling to ensure laboratory safety and reaction integrity. The following precautions should be observed:

  • Personal Protective Equipment: Always wear appropriate gloves, safety goggles, and laboratory coat when handling this chemical.
  • Storage Conditions: Store in a cool, dry place in tightly sealed containers protected from light. Under these conditions, the reagent remains stable for extended periods.
  • Hygroscopicity: The reagent is moderately hygroscopic and should be protected from atmospheric moisture to prevent decomposition.
  • Ventilation: Use in a well-ventilated area or fume hood, particularly when heating reactions.
  • Incompatibilities: Avoid strong oxidizing agents and bases unless specifically required for the reaction.

Pathway Diagrams and Visual Workflows

Heterocyclic Synthesis Workflow from this compound

The following diagram illustrates key heterocyclic synthesis routes employing this compound as a building block:

Diagram 1: Heterocyclic Synthesis Pathways from this compound. This workflow illustrates the transformation of this compound into various heterocyclic systems through different reaction pathways, ultimately leading to pharmaceutical applications.

Experimental Protocol Workflow

The following diagram outlines the standard experimental protocol for semicarbazone formation:

G Start Dissolve semicarbazide HCl and sodium acetate in ethanol Step1 Reflux for 30 minutes Start->Step1 Step2 Hot filtration to remove NaCl precipitate Step1->Step2 Step3 Add ketone substrate to hot filtrate Step2->Step3 Note1 Critical: Maintain heating during filtration step Step2->Note1 Step4 Reflux for 1 hour with continuous water removal Step3->Step4 Step5 Cool to room temperature Step4->Step5 Note2 Water removal essential for high yield Step4->Note2 Step6 Collect precipitate by suction filtration Step5->Step6 Step7 Wash with cold ethanol Step6->Step7 Step8 Dry under vacuum Step7->Step8 End Semicarbazone product Step8->End

Diagram 2: Experimental Workflow for Semicarbazone Formation. This protocol visualization highlights critical steps and technical considerations for optimal semicarbazone synthesis using this compound.

Conclusion and Future Perspectives

This compound remains a versatile and valuable reagent in heterocyclic synthesis, enabling efficient construction of pharmacologically relevant scaffolds. The protocols and applications detailed in these notes provide researchers with robust methodologies for incorporating semicarbazide-derived motifs into their synthetic strategies. The continuing discovery of biologically active compounds derived from these synthetic pathways underscores the enduring relevance of this classical reagent in modern drug discovery.

Future directions for research include exploring green chemistry applications of this compound, particularly in aqueous and bio-based solvent systems [4], developing continuous flow processes for improved efficiency and safety, and further investigating the structure-activity relationships of heterocyclic compounds derived from this versatile building block. As synthetic methodologies advance, this compound continues to offer opportunities for innovation in the synthesis of complex nitrogen-containing heterocycles with enhanced biological properties.

References

Technical Support Center: Semicarbazide Hydrochloride and Hydrazodicarbonamide

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guides

Detection and Quantification of Semicarbazide Hydrochloride (SEM) Impurities

This compound (SEM) is a potential genotoxic impurity that can persist as a synthesis intermediate in pharmaceuticals like carbazochrome. Its detection is challenging due to its high polarity and lack of a chromophore. [1]

  • Problem: Inability to detect or quantify trace levels of SEM in drug substances or final products.
  • Solution: Implement a derivatization-based LC-DAD-UV method to convert SEM into a detectable derivative. [1]
Detailed Protocol: Validated LC-DAD-UV Method for SEM [1]
  • Derivatization: Convert semicarbazide to naphthalene-2-carbaldehyde semicarbazone (NCS). This step introduces a strong chromophore, enabling UV detection.
  • Liquid-Liquid Extraction (LLE): Perform an LLE to separate the newly formed NCS from the excess derivatization reagent and the parent drug (e.g., carbazochrome). This is critical for eliminating matrix interference.
  • Chromatographic Analysis:
    • Analytical Technique: Liquid Chromatography with Diode Array and UV Detection (LC-DAD-UV).
    • Run Time: 10 minutes.
    • Outcome: The method successfully separates and quantifies the NCS derivative, allowing for the precise determination of SEM impurity levels in real samples of carbazochrome and carbazochrome sodium sulfonate.

This method has been validated and is fit for purpose for determining SEM in drug substances. [1]

Purification of Hydrazodicarbonamide (HDCA) from Semicarbazide and Other Intermediates

Crude HDCA often contains reducing impurities like semicarbazide and semicarbazones, which can consume oxidizing agents during the production of azodicarbonamide and adversely affect the final product's quality. [2]

  • Problem: Crude HDCA is contaminated with reaction intermediates, leading to inefficient downstream oxidation and poor-quality azodicarbonamide.
  • Solution: Implement a hot-wash purification step to effectively remove these impurities. [2]
Detailed Protocol: Purification of HDCA by Hot Washing [2]
  • Prepare Solvent: Use water or a water-containing solvent.
  • Heat Solvent: Bring the liquid temperature to the range of 40–100 °C.
  • Wash: Wash the crude HDCA crystals with the heated solvent.
  • Outcome: This process efficiently removes residual semicarbazide and semicarbazone, yielding a high-purity HDCA product that is suitable for producing high-performance azodicarbonamide.
Kinetic Control in HDCA Synthesis

The synthesis of HDCA from urea and hydrazine is a two-step reaction where the formation of semicarbazide is the slow, rate-limiting step. [3]

  • Problem: Low overall yield and slow reaction rate during HDCA synthesis.
  • Solution: Understand and optimize the reaction kinetics. Focus on accelerating the first step by controlling temperature and pH.
Kinetic Data for HDCA Synthesis [3]
Reaction Step Reaction Rate-Limiting Step Rate Constant Rate Law
Step 1 Hydrazine + Urea → Semicarbazide Yes K₁ = 0.1396 -r₁ = 0.1396[NH₂NH₂]⁰·⁵⁸¹⁰
Step 2 Semicarbazide + Urea → HDCA No K₂ = 0.7715 -r₂ = 0.7715[NH₂NHCONH₂]⁰·⁸⁴³⁰

Optimization Strategy: To improve the overall synthesis efficiency, focus on enhancing the rate of semicarbazide formation (Step 1), as it is the kinetic bottleneck.

Frequently Asked Questions (FAQs)

What are the key safety considerations when handling this compound?

This compound is toxic and requires careful handling. [4]

  • Toxicity: It is toxic if swallowed (Oral LD₅₀ in rats: 123 mg/kg), causes severe skin burns and eye damage, and may cause organ damage through prolonged or repeated exposure. [4]
  • Handling: Wear protective gloves, clothing, and eye protection. Do not breathe dust. Use in a well-ventilated area or fume hood. [4]
  • Storage: Store at +15°C to +25°C. It is stable but incompatible with strong oxidizing agents and strong bases. [4]
Are there alternative synthetic routes to semicarbazide that avoid hydrazine?

Yes, modern patents describe routes that bypass the use of expensive hydrazine. [5] [6]

  • From Monochlorourea Sodium Salt and Ammonia: One process involves reacting monochlorourea sodium salt (synthesized from urea, NaOH, and Cl₂) with a large excess of ammonia, optionally in the presence of a catalyst (e.g., zinc or cadmium complexes), to produce semicarbazide directly. [5]
  • From Monohalobiuret Metal Salt and Ammonia: Another method synthesizes HDCA in a single step by reacting monohalobiuret metal salt with ammonia, completely bypassing the isolation of semicarbazide. [6] These routes can be more economical by avoiding the cost and handling of hydrazine.
Why is it critical to remove semicarbazide from hydrazodicarbonamide?

Removing semicarbazide is crucial for both process efficiency and product quality. [2]

  • Oxidant Consumption: Semicarbazide is a reducing agent. If present in HDCA, it will consume the oxidizing agent (e.g., chromic acid, chlorine) used to convert HDCA to azodicarbonamide, increasing production costs.
  • Product Quality: The presence of these impurities negatively affects the foaming performance and quality of the final azodicarbonamide product. Pure HDCA leads to a more efficient and consistent oxidation process.

Experimental Workflow and Data Summary

Workflow: From Impurity Analysis to Purification

The following diagram illustrates the core protocols for analyzing SEM and purifying HDCA:

cluster_analysis A. This compound (SEM) Analysis cluster_purification B. Hydrazodicarbonamide (HDCA) Purification Start Start: Sample Analysis and Purification A1 Derivatization Convert SEM to Naphthalene-2-carbaldehyde semicarbazone (NCS) Start->A1 B1 Crude HDCA (contains semicarbazide and semicarbazones) Start->B1 A2 Liquid-Liquid Extraction (LLE) Separate NCS from matrix A1->A2 A3 LC-DAD-UV Analysis 10 min run time A2->A3 A4 Result: SEM quantified A3->A4 B2 Hot Solvent Wash Water, 40-100°C B1->B2 B3 Result: High-purity HDCA B2->B3

Summary of Key Reaction Kinetics for HDCA Synthesis [3]

For researchers optimizing the synthesis of HDCA, the following kinetic data is essential:

Parameter Description Value / Equation Significance
Rate-Limiting Step Semicarbazide formation from hydrazine and urea - Focus optimization efforts here.
Rate Constant (K₁) For semicarbazide formation 0.1396 Lower value confirms slower first step.
Rate Law (Step 1) -r₁ = k₁[NH₂NH₂]^n 0.1396[NH₂NH₂]⁰·⁵⁸¹⁰ Shows complex dependence on hydrazine concentration.
Rate Constant (K₂) For HDCA formation from semicarbazide 0.7715 Faster second step.

References

semicarbazide hydrochloride low yield synthesis optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Low Yield Synthesis

Here is a structured table of common problems and their solutions to help you diagnose and fix issues in your synthesis process.

Problem Category Specific Issue Possible Root Cause Proposed Solution Key Reference
Reaction Speed & Byproducts Low conversion rate; formation of biuret and other byproducts Lack of catalyst, leading to slow reaction speed and side reactions Use a 4A molecular sieve as a catalyst to accelerate the main reaction and suppress byproducts [1]. [1]
Raw Material Handling Decomposition of hydrazine hydrate Overly aggressive heating or localized overheating Add urea in batches. Heat hydrazine hydrate to 90°C first, then add urea portions slowly [2]. [2]
Precipitation & Filtration Low yield during precipitation and filtration Rapid crystallization trapping impurities; incomplete precipitation Control the dropwise addition speed of hydrochloric acid to manage crystallization. Cool the solution to room temperature after acidification and stirring [2]. [2]
Product Purity Low final product purity affecting yield calculation Inadequate purification method; soluble impurities in final product Recrystallize the crude product from a solvent containing halogenated hydrocarbons (e.g., dichloromethane) to remove soluble impurities [3]. [3]

Detailed Experimental Protocols for Optimization

For best results, you can follow these detailed protocols that incorporate the optimization strategies.

Protocol 1: Molecular Sieve Catalyzed Synthesis [1]

This method focuses on enhancing reaction efficiency and reducing byproducts.

  • Step 1 - Reaction: In a three-necked flask, mix hydrazine hydrate and urea (molar ratio 1:1.4). Add a 4A molecular sieve catalyst (10-15% by mass of urea). Heat to 100-110°C with stirring and reflux for 2-4 hours.
  • Step 2 - Acidification: After the reaction, cool to 60-70°C. Add 20-35% hydrochloric acid dropwise with stirring until the solution is strongly acidic, to precipitate the product.
  • Step 3 - Purification: Cool the mixture to room temperature. Re-crystallize the filtered crude product from a solvent containing dichloromethane [3] or re-dissolve it in methanol with water soaking for further purification [2].
Protocol 2: Batched Urea Addition with Acetate Promotion [2]

This method improves reagent utilization by controlling the reaction conditions.

  • Step 1 - Preparation: Divide the total urea into three equal portions.
  • Step 2 - Reaction: Heat hydrazine hydrate to 90°C in a three-necked flask. Add the first portion of urea, stir for 30 minutes, then add the remaining two portions in batches. After addition, introduce sodium acetate (mass ratio to urea of 1:3 to 1:4.5) to promote the reaction. Heat to 100-105°C and maintain for 1-3 hours.
  • Step 3 - Precipitation & Isolation: Cool the reaction to 60-80°C. Add 20-25% hydrochloric acid solution dropwise with controlled speed. After addition, continue stirring for 30-50 minutes, then cool to room temperature and filter.

The following workflow diagram illustrates the optimized synthesis path and key decision points for yield optimization.

G Start Start Synthesis Step1 Charge hydrazine hydrate Heat to 90°C Start->Step1 Step2 Add urea in batches (with catalyst) Step1->Step2 Step3 Heat to 100-105°C React for 1-4 hours Step2->Step3 Step4 Cool to 60-80°C Step3->Step4 Step5 Add HCl dropwise with controlled speed Step4->Step5 Step6 Stir, cool to RT, and filter Step5->Step6 Step7 Purify crude product (Recrystallization) Step6->Step7 End High-Yield Semicarbazide HCl Step7->End

Frequently Asked Questions (FAQs)

  • Q1: Why is a molecular sieve used as a catalyst?

    • A: The 4A molecular sieve acts as a solid acid catalyst, which can selectively accelerate the reaction between hydrazine hydrate and urea. This increases the main reaction speed, reduces the formation of byproducts like biuret and ammonia, and simplifies post-reaction separation [1].
  • Q2: What is the benefit of adding urea in batches?

    • A: Batch addition helps control the reaction's exothermicity and prevents a sudden, violent release of gases. This minimizes the decomposition of hydrazine hydrate, leading to better utilization of raw materials and a higher yield of the target product [2].
  • Q3: My product has low purity even after filtration. How can I improve it?

    • A: The crude product often contains soluble impurities. Recrystallization using a solvent like dichloromethane is highly effective. These halogenated hydrocarbon solvents can dissolve impurities without significant loss of your target product, resulting in high-purity semicarbazide hydrochloride [3].
  • Q4: How does sodium acetate function in the synthesis?

    • A: While the molecular sieve is a catalyst, sodium acetate likely acts as a promoter or a mild base in the reaction mixture. It helps maintain a favorable reaction environment, effectively promoting the condensation reaction between hydrazine and urea [2].

References

semicarbazide hydrochloride purification methods crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific issues a researcher might encounter:

Q: What is a standard laboratory procedure for obtaining a pure crystalline sample of a semicarbazone? A: A common method involves reacting a ketone with semicarbazide hydrochloride in the presence of a base like sodium acetate. The general workflow is as follows [1]:

  • Dissolve this compound and anhydrous sodium acetate in water with gentle warming.
  • Add a solution of the ketone in ethanol.
  • Warm the mixture on a water bath until the semicarbazone derivative precipitates.
  • Cool the solution, collect the solid via filtration, and wash it with ethanol and water.
  • Recrystallize the product from ethanol or dilute aqueous ethanol to obtain a pure compound with a characteristic melting point.

Q: How can the yield of this compound be improved during its synthesis? A: A patent suggests that using anhydrous hydrogen chloride during the acidification step, instead of aqueous HCl, significantly increases the product yield. The mole ratio of hydrazine to urea is also critical and should be maintained between 0.9:1 and 1.2:1 to minimize by-products and low yields [2].

Purification Troubleshooting Guide

The table below summarizes a specific industrial process for synthesizing and purifying this compound, highlighting key control points for troubleshooting [2].

Process Step Key Operational Parameters Purpose & Troubleshooting Notes
1. Reaction Temp: 80-130°C; Molar Ratio (N₂H₄:Urea): 0.9:1 to 1.2:1 [2] Purpose: Form semicarbazide from hydrazine and urea. Note: Low temp slows rate; excess urea favors by-product (hydrazodicarbonamide) formation [2].
2. Water Removal Remove ≥95% water; Method: Vacuum distillation [2] Purpose: Concentrate the product and remove water, excess hydrazine, and ammonia by-product [2].
3. Alcohol Digestion Alcohol: Methanol, Ethanol, Isopropanol; Optional: Heat to 55-65°C [2] Purpose: Dissolve semicarbazide and precipitate alcohol-insoluble by-products. Note: Methanol is preferred for higher semicarbazide solubility [2].
4. By-product Removal Method: Filtration or Centrifugation [2] Purpose: Remove solid by-products like hydrazodicarbonamide from the alcoholic solution [2].
5. Acidification Acid: Anhydrous HCl; Mole Ratio: ~1:1 (HCl:Semicarbazide) [2] Purpose: Precipitate the final product. Critical: Using anhydrous HCl is key to achieving high yields [2].
6. Product Recovery Method: Filtration; Wash: Methanol [2] Purpose: Recover the purified this compound crystals [2].

Experimental Workflow for Purification

The following diagram illustrates the sequence of the purification process described in the troubleshooting guide.

Start Reaction Mixture (Semicarbazide, Water, By-products) A Remove Water (Vacuum Distillation) Start->A B Digest in Alcohol (Dissolve Semicarbazide) A->B C Remove Insolubles (Filtration) B->C D Acidify with Anhydrous HCl C->D E Recover Product (Filter & Wash) D->E End Pure This compound E->End

Methodology for Recrystallization

For purifying the final This compound product or its derivative aminoacetone semicarbazone hydrochloride, recrystallization is the standard method.

  • Recrystallization Solvent: Both compounds can be recrystallized from aqueous ethanol [3]. Aminoacetone semicarbazone hydrochloride recrystallizes into colorless crystals with a melting point of 212°C after this process [3].

References

semicarbazide hydrochloride deep-level trap suppression perovskites

Author: Smolecule Technical Support Team. Date: February 2026

SEM-HCl Additive Experimental Protocol

The following workflow outlines the key steps for incorporating SEM-HCl into your tin perovskite solar cell fabrication process, based on the published methodology [1] [2].

Start Start Experiment Step1 Precursor Solution Preparation Start->Step1 Step2 Add SEM-HCl Additive Step1->Step2 Step3 Spin Coating & Antisolvent Step2->Step3 Step4 Thermal Annealing Step3->Step4 Step5 Film Characterization Step4->Step5 Step6 Device Fabrication & Testing Step5->Step6

Detailed Methodologies for Key Steps:

  • Precursor Solution Preparation [1] [2]: Prepare the tin perovskite precursor solution. The cited research uses a composition of FA₀.₇₅MA₀.₂₅SnI₃ dissolved in a mixed solvent.
  • Additive Introduction [1] [2]: Introduce semicarbazide hydrochloride (SEM-HCl) into the precursor solution at a concentration of 3 mol% relative to the perovskite precursors. Ensure it is fully dissolved before proceeding.
  • Film Deposition & Crystallization [1] [2]:
    • Spin Coating: Deposit the wet film using a one-step spin-coating method.
    • Antisolvent Treatment: Near the end of the spin cycle, treat the film with an antisolvent (e.g., chlorobenzene (CB)) to induce crystallization.
    • Thermal Annealing: Immediately after antisolvent treatment, transfer the film to a hotplate and anneal at 70 °C to form the crystalline perovskite film.

Key Performance Improvements with SEM-HCl

The table below summarizes the enhanced film properties and device performance achieved with the SEM-HCl additive compared to a control.

Characterization Metric Control Device (without SEM-HCl) SEM-HCl Derived Device Technical Significance
Power Conversion Efficiency (PCE) Not explicitly stated (lower than 10.9%) 10.9% (champion device) [1] [3] [4] Direct enhancement of device energy conversion capability.
Operational Stability Not explicitly stated ~100% initial PCE retained after 100 h under continuous AM 1.5G illumination (unencapsulated) [1] [4] [5] Critical for practical application and device longevity.
PL Decay Lifetime (avg.) 1.29 ns [1] [2] 3.91 ns [1] [2] Indicates reduced non-radiative recombination.
Film Roughness (RMS) 32.3 nm [1] [2] 24.1 nm [1] [2] Smoother films can reduce current leakage.
Surface Contact Potential -0.4 eV [1] [2] -0.1 eV [1] [2] Suggests reduction of Sn vacancies and hole concentration.

Frequently Asked Questions (FAQ)

Q1: What is the primary mechanism by which SEM-HCl suppresses deep-level traps? A1: SEM-HCl operates through a dual mechanism:

  • Coordination with Sn²⁺: The O=C–N functional group in SEM-HCl acts as a Lewis base, forming coordinate bonds with undercoordinated Sn²⁺ ions on the perovskite surface and grain boundaries. This passivates dangling bonds [1] [5].
  • Inhibiting Oxidation: By intensifying the electron cloud density around Sn ions, the additive raises the energy required to form vacancies and makes it harder for Sn²⁺ to oxidize to Sn⁴⁺, thereby reducing the source of deep-level traps and p-doping [1] [2].

Q2: My SEM-HCl-treated films show reduced grain size. Is this expected? A2: Yes, this is an observed effect. The additive can act as a nucleation site, leading to a larger number of smaller grains. However, this is often accompanied by a significant reduction in pits and gaps in the film, leading to better overall coverage and reduced leakage current, which is beneficial for device performance [1] [2].

Q3: Does the SEM-HCl additive negatively affect the optical absorption of the film? A3: According to UV-Vis absorption measurements, the SEM-HCl-treated perovskite films exhibit no absorption loss compared to the control films. This is crucial for maintaining a high short-circuit current density (Jₛₜ) [1] [2].

Q4: Why choose additive engineering over post-treatment surface passivation? A4: Additive engineering with SEM-HCl offers two key advantages [1]:

  • Economic Viability: SEM-HCl is insoluble in common antisolvents like chlorobenzene, meaning it is not washed away during the film processing, making the process more robust and cost-effective.
  • Bulk & Surface Modulation: It modulates intrinsic Sn deep-level defects within the perovskite bulk in addition to passivating the surface, leading to more comprehensive defect suppression.

Troubleshooting Guide

  • Problem: Additive not dissolving fully in the precursor solution.
    • Solution: Ensure the SEM-HCl powder is thoroughly mixed and consider mild agitation or slight heating to aid dissolution, while avoiding solvent evaporation.
  • Problem: Inconsistent film crystallization or poor morphology.
    • Solution: Strictly control the timing of the antisolvent dripping and the subsequent annealing temperature (70 °C). The reproducibility of the process is highly dependent on the precision of these steps [1] [2].

This research on SEM-HCl is specific to tin-based perovskite solar cells for addressing deep-level traps from Sn vacancies. The additive's effectiveness in lead-based perovskites or other electronic devices is not established.

References

semicarbazide hydrochloride Sn vacancy reduction tin perovskites

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary function of SEM-HCl in tin-based perovskite solar cells (TPSCs)?

    • A1: SEM-HCl acts as an additive that chemically passivates deep-level traps in tin perovskite films. Its O=C-N functional group coordinates with undercoordinated Sn²⁺ ions and suppresses the formation of Sn vacancies. This leads to a reduction in non-radiative recombination and inhibits the oxidation of Sn²⁺ to Sn⁴⁺, thereby enhancing both device efficiency and operational stability [1] [2] [3].
  • Q2: What specific performance improvements can be expected from using SEM-HCl?

    • A2: The research reported a champion power conversion efficiency (PCE) of 10.9% for inverted TPSCs using the SEM-HCl additive. Furthermore, the unencapsulated devices demonstrated exceptional stability, maintaining nearly 100% of their initial efficiency after 100 hours of continuous operation under AM 1.5 illumination [1] [4] [2].
  • Q3: How does SEM-HCl improve the material properties of the perovskite film?

    • A3: The incorporation of SEM-HCl results in higher-quality films, characterized by [1] [5]:
      • Enhanced Crystallinity: Stronger and more ordered diffraction peaks in XRD patterns.
      • Improved Morphology: Reduced surface pitting and a smoother film surface (RMS roughness decreased from 32.3 nm to 24.1 nm).
      • Superior Optoelectronic Properties: Increased photoluminescence (PL) intensity and a longer average charge carrier lifetime (from 1.29 ns to 3.91 ns).

Troubleshooting Guide

Here is a summary of key experimental parameters and potential issues related to the use of SEM-HCl, compiled from the research.

Aspect Details & Parameters
Recommended Additive Concentration 3 mol% relative to the perovskite precursor [1] [5].
Compatible Antisolvent Chlorobenzene (CB). SEM-HCl is insoluble in CB, making it suitable for this antisolvent engineering process [1].
Annealing Condition 70°C after antisolvent treatment [1] [5].
Common Issue: Low PL Intensity/Short Lifetime Potential Cause: Ineffective defect passivation. Solution: Verify the chemical interaction between the O=C group of SEM-HCl and Sn²⁺ ions via FTIR (look for a shift in the C=O stretching vibration from 1590 cm⁻¹ to 1613 cm⁻¹) [1] [5].
Common Issue: High Surface Roughness Potential Cause: Non-optimal crystallization. Solution: Ensure the formation of a transitional SnI₂·3DMSO intermediate phase using DMSO as a solvent to achieve a homogeneous, pinhole-free film [6].

Detailed Experimental Protocol

Methodology: Incorporation of SEM-HCl into FA₀.₇₅MA₀.₂₅SnI₃ Perovskite Films [1] [5]

  • Precursor Solution Preparation: Prepare the tin perovskite precursor solution (FA₀.₇₅MA₀.₂₅SnI₃) in a mixed solvent. Add 3 mol% of SEM-HCl to this precursor solution and mix thoroughly.
  • Film Deposition: Spin-coat the precursor solution containing SEM-HCl onto the substrate using a one-step spin-coating method.
  • Antisolvent Treatment: Near the end of the spin-coating process, drop chlorobenzene (CB) onto the spinning wet film as an antisolvent.
  • Annealing: Immediately transfer the film to a hotplate and anneal at 70°C to crystallize the perovskite film.

The following diagram illustrates the mechanism of defect suppression by SEM-HCl in the tin perovskite structure.

G A Tin Perovskite Film (Sn Vacancies, Undercoordinated Sn²⁺) B Add SEM-HCl Additive (O=C-N Functional Group) A->B C Chemical Coordination Between O=C and Sn²⁺ B->C D Suppression of Deep-Level Traps C->D E Enhanced Device Performance D->E F1 Reduced Non-Radiative Recombination D->F1 F2 Inhibited Sn²⁺ Oxidation & O₂ Adsorption D->F2 F3 Increased Charge Carrier Lifetime D->F3

The mechanism of defect suppression by SEM-HCl involves chemical coordination with undercoordinated Sn²⁺ ions, reducing deep-level traps and improving performance.

Key Characterization Techniques for Verification

  • FTIR Spectroscopy: Confirm the chemical interaction by observing a shift in the C=O stretching vibration peak [1] [5].
  • X-ray Photoelectron Spectroscopy (XPS): Analyze the Sn spectra to investigate the coordination state and confirm the suppression of Sn⁴⁺ formation [1] [5].
  • Kelvin Probe Force Microscopy (KPFM): Measure the surface potential. A shift in contact potential from -0.4 eV (control) to -0.1 eV (with SEM-HCl) indicates a reduction in hole concentration and Sn vacancies [1] [5].
  • Time-Resolved Photoluminescence (TRPL): Quantify the improvement in charge carrier lifetime, which should increase significantly with effective passivation [1].

References

semicarbazide hydrochloride anhydrous HCl acidification method

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Method: Anhydrous HCl Acidification

The following diagram illustrates the core workflow for preparing semicarbazide hydrochloride via anhydrous HCl acidification, based on a patented process [1].

G start Reaction Mixture: Aqueous Hydrazine + Urea step1 Heat to 80-130°C (Formation of Semicarbazide) start->step1 step2 Remove Water & Volatiles (Vacuum Distillation) step1->step2 step3 Dissolve in Alcohol (Precipitates Insoluble By-products) step2->step3 step4 Remove By-products (Filtration) step3->step4 step5 Acidify with Anhydrous HCl (Precipitates Product) step4->step5 step6 Recover Product (Filtration, Wash, Dry) step5->step6 end Semicarbazide Hydrochloride step6->end

This process hinges on two critical parameters to achieve high yield [1]:

  • Mole Ratio: Use a hydrazine to urea mole ratio of 0.9:1 to 1.2:1. A significant excess of either reactant promotes by-product formation.
  • HCl Quality: The use of anhydrous hydrogen chloride (containing <2% water) is specified as crucial for significantly increasing product yield compared to using aqueous HCl.

Troubleshooting Common Issues

Here is a guide to diagnose and resolve common problems encountered during this synthesis.

Problem Description Potential Cause Recommended Solution
Low product yield Use of aqueous HCl; Incorrect hydrazine/urea ratio [1] Use strictly anhydrous HCl; Carefully control reactant mole ratios (0.9:1 to 1.2:1) [1].
Low product yield Incomplete water removal prior to alcohol addition [1] Ensure ≥95% of water is removed via vacuum distillation before adding alcohol [1].
Product purity issues Alcohol-insoluble by-products (e.g., hydrazodicarbonamide) in final product [1] Ensure thorough dissolution and filtration of by-products from the alcoholic solution before acidification [1].
Product purity issues This compound is hygroscopic [2] Store the final product in a cool, dark, and dry place. For long-term storage, consider storing as the semicarbazone derivative [2] [3].

Safety & Handling Information

This compound is hazardous and requires strict safety measures [3] [4].

Property Specification / Hazard
GHS Hazard Statements H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H361: Suspected of damaging fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure [3].
Precautionary Measures Do not breathe dust. Do not eat, drink, or smoke when handling. Wear protective gloves, clothing, and eye protection. Wash skin thoroughly after handling [3].
Decomposition When heated to decomposition, it emits very toxic fumes of nitrogen oxides and hydrogen chloride [4].
First Aid (Ingestion) Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting [4].

Application in Organic Synthesis

A primary use of this compound in drug development is the synthesis of semicarbazones, which are valuable derivatives for characterizing carbonyl compounds (aldehydes and ketones) [5]. A typical experimental protocol is as follows [5]:

  • Procedure: A powdered mixture of this compound (1 mol) and anhydrous sodium acetate (1.3 mol) is dissolved in water by gentle warming. A solution of the ketone (1 mol) in a minimum volume of ethanol is added. The mixture is warmed on a water bath until the semicarbazone product separates completely. The solution is cooled, and the solid is filtered off. The product is washed with a little ethanol followed by water, and recrystallized from ethanol or dilute aqueous ethanol [5].
  • Purpose: The resulting semicarbazone derivative has a characteristic melting point, which helps identify the original carbonyl compound. The original ketone can be regenerated (recovered) by refluxing the semicarbazone with excess oxalic acid or aqueous sodium carbonate solution [5].

References

semicarbazide hydrochloride handling precautions safety measures

Author: Smolecule Technical Support Team. Date: February 2026

Hazards and Safe Handling

Hazard Aspect Details
GHS Hazard Statements H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H351: Suspected of causing cancer. [1]

| Exposure Routes & Symptoms | Inhalation: Remove victim to fresh air. [1] Skin Contact: Causes severe skin burns. Immediately remove contaminated clothing and rinse skin with water. [1] Eye Contact: Causes serious eye damage. Rinse cautiously with water for several minutes. [1] Ingestion: Toxic. Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or physician. [1] | | Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye protection. [1] | | Engineering Controls | Use personal protective equipment as required. Avoid breathing dust or fumes. [1] |

Handling and Storage Protocols

  • Spill Response: Do not become airborne. Wipe up dust with a damp paper towel, place in a sealed container, and dispose of properly. Wash the spill site after cleanup. [1]
  • Storage: Store in a cool, dry place. Flinn Scientific suggests a storage pattern of "Organic #2," which includes storing with alcohols, glycols, amines, and amides. [1]
  • Incompatibilities: Avoid heat, sunlight, ignition sources, strong oxidizing agents, and bases. When heated to decomposition, it emits very toxic fumes of nitrogen oxides and hydrogen chloride. [2] [1]

Experimental Context & Applications

Semicarbazide hydrochloride is frequently used in biochemical and pharmacological research. It is known as an irreversible inhibitor of the enzyme semicarbazide-sensitive amine oxidase (SSAO), which is abundantly expressed in adipocytes (fat cells). Inhibiting this enzyme has been shown to limit weight gain and fat deposition in animal studies, making it a compound of interest in obesity research. [3] [4] Furthermore, it is a classic reagent for the identification and characterization of carbonyl compounds (aldehydes and ketones), with which it forms crystalline semicarbazones that have characteristic melting points. [5] [2]

The following diagram outlines the primary workflow for handling the compound and responding to potential exposure incidents in a laboratory setting.

G Start Start: Handle this compound PPE Wear Appropriate PPE: - Protective gloves - Protective clothing - Eye protection Start->PPE Handling Conduct Experiment PPE->Handling SpillCheck Did a spill or exposure occur? Handling->SpillCheck SpillCheck->PPE No, resume work Sub_Inhalation Inhalation Exposure SpillCheck->Sub_Inhalation Yes Sub_Skin Skin Contact SpillCheck->Sub_Skin Yes Sub_Eye Eye Contact SpillCheck->Sub_Eye Yes Sub_Ingestion Ingestion SpillCheck->Sub_Ingestion Yes Proc_Inhalation 1. Move victim to fresh air. 2. Evaluate vital signs. 3. Seek immediate medical attention. Sub_Inhalation->Proc_Inhalation Proc_Skin 1. Remove contaminated clothing. 2. Rinse skin thoroughly with water. 3. Wash contaminated clothing before reuse. Sub_Skin->Proc_Skin Proc_Eye 1. Rinse eye cautiously with water for several minutes. 2. Remove contact lenses if present. 3. Continue rinsing. Sub_Eye->Proc_Eye Proc_Ingestion 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Immediately call a POISON CENTER or physician. Sub_Ingestion->Proc_Ingestion Medical Seek professional medical attention and provide the Safety Data Sheet (SDS). Proc_Inhalation->Medical Proc_Skin->Medical Proc_Eye->Medical Proc_Ingestion->Medical

Frequently Asked Questions

What should I do if I get this compound powder on my skin?

Immediately remove any contaminated clothing. Rinse the affected skin area thoroughly with plenty of water for several minutes. Wash contaminated clothing before reuse. Seek medical attention, especially if irritation occurs or if the exposure was significant [1].

Is this compound a carcinogen?

It is classified as a suspected carcinogen (H351, IARC Group 3) [1]. This means it is not classifiable as to its carcinogenicity to humans due to limited evidence. Nonetheless, you should treat it with caution and avoid all exposure.

How should I store this chemical?

Store the compound in a cool, dry place in a tightly closed container [1]. It can be stored with other organic compounds like alcohols, glycols, amines, and amides [1].

What is the most critical rule if this chemical is swallowed?

Do not induce vomiting. Immediately rinse the mouth and call a poison center or physician without delay [1].

What type of fire extinguisher should be used for a fire involving this compound?

The compound is nonflammable, but when heated to decomposition, it emits toxic fumes. In case of fire in the surrounding area, use a tri-class dry chemical fire extinguisher [1].

References

semicarbazide hydrochloride solvent selection for dissolution

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Compatibility & Properties

The table below summarizes key data on semicarbazide hydrochloride to guide your solvent selection [1] [2] [3].

Property Specification / Value
Molecular Formula CH6ClN3O [2] [3]
Molecular Weight 111.53 g/mol [2] [3]
Physical Form White to off-white crystalline powder [1] [2] [3]
Solubility in Water ~100 mg/mL (clear, colorless solution) [1] [2]
Solubility in DMSO ~100 mg/mL [1]
Solubility in Ethanol Slightly soluble [3]
Insoluble In Ether [3]

Experimental Protocol: Formation of Semicarbazones

A primary use of this compound is to characterize aldehydes and ketones by converting them into solid semicarbazone derivatives. The standard workflow and detailed steps are as follows [4]:

A Prepare Semicarbazide Solution C Mix & React A->C B Prepare Carbonyl Compound B->C D Isolate Crude Product C->D E Purify & Analyze D->E

Step-by-Step Procedure [4]:

  • Prepare Reagent Solution: Gently warm a powdered mixture of This compound (1 mol) and anhydrous sodium acetate (1.3 mol) in water until dissolved. The sodium acetate acts as a base to deprotonate the hydrochloride salt, generating free semicarbazide.
  • Prepare Carbonyl Compound: Dissolve the aldehyde or ketone (1 mol) in the minimum volume of ethanol needed for complete dissolution.
  • Mix & React: Combine the two solutions and warm the mixture on a water bath until the separation of the semicarbazone crystal product is complete.
  • Isolate Product: Allow the solution to cool. Filter off the solid, wash it successively with a small amount of ethanol and then water.
  • Purify & Analyze: Recrystallize the derivative from ethanol or dilute aqueous ethanol. Confirm the product by its characteristic melting point.

Troubleshooting Common Issues

Here are solutions to frequently encountered problems:

  • Poor Yield or No Product Formation: Ensure the sodium acetate is fully anhydrous. An insufficiently basic environment will not effectively generate the reactive free base of semicarbazide. Confirm the freshness of your carbonyl compound, as aldehydes can oxidize over time.
  • Product Oiliness or Poor Crystallization: The minimal amount of ethanol specified is crucial. Adding too much ethanol can keep the product dissolved in the mother liquor, preventing clean crystallization. Try scratching the flask with a glass rod or seeding with a crystal to induce crystallization.
  • Recovery of Carbonyl Compound: The semicarbazone derivative can be decomposed to regenerate the original carbonyl compound by refluxing with excess aqueous oxalic acid or aqueous sodium carbonate solution. The ketone can then be recovered via steam distillation [4].

Safety & Handling Information

This compound requires careful handling [1] [2] [3]:

  • Hazards: Toxic if swallowed, causes skin and serious eye irritation, suspected of damaging fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure.
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye protection.
  • Storage: Store in a cool, dark place, sealed and away from moisture.

References

semicarbazide hydrochloride stability issues degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Semicarbazide Hydrochloride: Stability & Handling

The table below summarizes the key stability information and hazards from the search results.

Aspect Details
General Description Snow white crystals, used as a reagent for ketones and aldehydes [1].
Thermal Decomposition Decomposes when heated, emitting toxic fumes of nitrogen oxides and hydrogen chloride [1].
Melting/Decomposition Point 342 to 347°F (decomposes at 347-365°F) [1].
Water Solubility & Reaction Very soluble in water, with an acid reaction in aqueous solution [1].
Health Hazard Toxic by ingestion. Animal data indicates acute exposure may cause loss of coordination, dizziness, tremors, convulsions, and seizures [1].

Experimental Considerations & Best Practices

While explicit degradation prevention protocols are not detailed in the search results, you can infer and apply the following best practices based on the chemical properties and general usage described.

  • Temperature Control: The most critical factor is avoiding elevated temperatures. The decomposition point is reported as 347-365°F (approximately 175-185°C) [1]. All procedures, including synthesis and purification, should be conducted well below this threshold. For instance, one described synthesis involves warming a mixture on a water bath, which is a mild heating method [2].
  • Moisture-Sensitive Storage: Although not explicitly stated, given that it forms an acidic solution in water [1], it is prudent to store this compound in a cool, dry place, protected from moisture. Desiccators and moisture-proof containers are recommended.
  • Analytical Confirmation: Use analytical techniques to monitor the compound's integrity. The described research on tin perovskites used Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical interaction and state of the SEM-HCl molecule within their material [3]. You could adapt similar methods to verify the stability of your reagent.
  • Safe Handling Procedures:
    • Personal Protective Equipment (PPE): For emergency situations, a positive pressure, self-contained breathing apparatus (SCBA) and a fully-encapsulating, chemical-resistant suit are recommended [1]. Standard lab practice should include gloves, a lab coat, and safety goggles.
    • Spill Response: Isolate the hazard area. For small spills, absorb with sand or another non-combustible material and place into containers for disposal [1].
    • First Aid: In case of eye exposure, flush with lukewarm water for at least 15 minutes. For skin exposure, wash thoroughly with soap and water [1].

Suggested Experimental Workflow

The diagram below outlines a logical workflow for handling this compound in an experimental setting, based on the inferred best practices.

Start Start: Plan Experiment Storage Store in Cool, Dry Place (Desiccator) Start->Storage Prep Preparation in Solution (Use mild warming if needed) Storage->Prep Reaction Proceed with Synthesis/Reaction (Monitor Temperature) Prep->Reaction Analysis Analyze Product/Purity (Use FTIR, XPS, etc.) Reaction->Analysis Safety Adhere to Safety Protocols (PPE, Spill Kit Available) Safety->Start Continuous Process

Frequently Asked Questions

  • At what temperature does this compound decompose? It begins to decompose at temperatures between 347°F and 365°F (approx. 175°C to 185°C) [1].

  • What are the major hazardous byproducts of decomposition? When heated to decomposition, it emits very toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl) gas [1].

  • How should I handle a spill of this compound? Isolate the area. For small, dry spills, use a clean shovel to place the material into a clean, dry container. For small spills, absorb with sand or other non-combustible material. Dike far ahead of large liquid spills for later disposal. Emergency personnel should wear appropriate protective clothing [1].

References

semicarbazide hydrochloride LC-DAD-UV validation impurity determination

Author: Smolecule Technical Support Team. Date: February 2026

Validated LC-DAD-UV Method for Semicarbazide Hydrochloride

This method was specifically developed for determining SEM, a potential genotoxic impurity, in two hemostatic drug substances: Carbazochrome (CBZ) and Carbazochrome Sodium Sulfonate (CSS). The method addresses the challenge of detecting SEM, which lacks a chromophore, by using a derivatization technique [1] [2].

The experimental protocol involves the following key steps:

  • Derivatization: SEM is converted into a UV-absorbing derivative, naphthalene-2-carbaldehyde semicarbazone (NCS), to enable detection [1] [2].
  • Sample Clean-up: A liquid-liquid extraction (LLE) step is used to separate the NCS derivative from an excess of the derivatization reagent and the parent drugs (CBZ or CSS) [1] [2].
  • Chromatography: The analysis uses Liquid Chromatography with a Diode Array Detector (LC-DAD-UV). The chromatographic run is completed within 10 minutes [1] [2].

The method's validation parameters and their outcomes are summarized in the table below.

Validation Parameter Outcome / Performance
Application Determination of SEM in Carbazochrome and Carbazochrome Sodium Sulfonate drug substances [1] [2]
Key Steps Derivatization with naphthalene-2-carbaldehyde, Liquid-Liquid Extraction (LLE), LC-DAD-UV analysis [1] [2]
Separation Complete separation of the derivative from reagents and parent drugs achieved [1] [2]
Analysis Time Chromatographic run of 10 minutes [1] [2]
Validation Status Successfully validated according to standard guidelines; applicability demonstrated on real samples [1] [2]

This workflow can be visualized as follows:

Start Sample (CBZ or CSS containing SEM) Step1 Derivatization React with Naphthalene-2-carbaldehyde Start->Step1 Step2 Liquid-Liquid Extraction (LLE) Clean-up and separation Step1->Step2 Step3 LC-DAD-UV Analysis 10 min chromatographic run Step2->Step3 Result Quantification of SEM Step3->Result

Understanding the Analytical Context

The search results indicate that SEM is a significant analyte in both pharmaceutical and food safety fields, but the techniques used differ.

  • SEM in Pharmaceuticals: The LC-DAD-UV method is suitable for quality control of drug substances where SEM is a known synthesis-related impurity [1] [2].
  • SEM in Food Safety: For monitoring SEM in food (e.g., eggs, baby food), the established methods predominantly use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its higher sensitivity and specificity needed for complex food matrices and lower detection limits [3] [4] [5]. These methods often use a different derivatizing agent, 2-nitrobenzaldehyde [3] [5].

References

semicarbazide hydrochloride efficiency comparison perovskite additives

Author: Smolecule Technical Support Team. Date: February 2026

Performance Summary of SEM-HCl

The following table summarizes the key performance data for SEM-HCl as a perovskite additive in different types of solar cells, as reported in the recent literature.

Perovskite Type Device Structure Reported Peak PCE Key Stability Performance Primary Function of Additive
Tin-based (Lead-free) [1] [2] Inverted (p-i-n) 10.9% [2] [3] Retained ~100% of initial PCE after 100 h under continuous AM1.5 illumination [2]. Suppresses deep-level traps, inhibits Sn²⁺ oxidation, improves crystallization [1].
Lead-based (MAPbI₃) [4] planar (n-i-p) 21.88% [4] Retained 82.8% of initial PCE after 500 h of continuous illumination [4]. Anchors excess PbI₂, suppresses its light-induced decomposition, reduces ion migration [4].

Experimental Protocols for SEM-HCl

The high performance of devices using SEM-HCl is achieved through specific fabrication methodologies. Here are the detailed experimental protocols from the key studies:

  • For Tin-Based Perovskite Solar Cells (TPSCs) [1] [2]:

    • Perovskite Formulation: The precursor solution was based on FA₀.₇₅MA₀.₂₅SnI₃ (Formamidinium/Methylammonium Tin Iodide).
    • Additive Introduction: SEM-HCl was directly added to the perovskite precursor solution at a concentration of 3 mol% relative to the perovskite compounds.
    • Film Deposition: The films were fabricated via a one-step spin-coating method.
    • Processing: During spin-coating, the wet film was treated with chlorobenzene (CB) as an anti-solvent to induce crystallization, followed by annealing at 70°C.
    • Device Architecture: The resulting TPSCs had an inverted (p-i-n) structure.
  • For Lead-Based Perovskite Solar Cells (PSCs) [4]:

    • Deposition Method: A two-step sequential spin-coating process was used.
    • Additive Introduction: In this approach, the SEM-HCl (referred to as SH in this paper) was dissolved in the first-step precursor solution containing PbI₂ (Lead Iodide).
    • Device Architecture: The fabricated PSCs had a planar n-i-p structure (FTO/SnO₂/Perovskite/Spiro-OMeTAD/Ag).

How SEM-HCl Works as an Additive

The efficacy of SEM-HCl stems from the coordinated action of its functional groups, which address critical instability issues in both tin and lead perovskite systems. The following diagram visualizes this mechanism.

sem_hcl_mechanism SEM_HCl SEM-HCl Additive FunctionalGroup Functional Group: O=C-N SEM_HCl->FunctionalGroup Coordination Coordination with Metal Ions FunctionalGroup->Coordination Outcomes Key Outcomes Coordination->Outcomes Sub_Mechanism_1 N-C=O group coordinates with unbound Sn²⁺ or Pb²⁺ ions Coordination->Sub_Mechanism_1 Sub_Mechanism_2 Strong interaction inhibits oxidation of Sn²⁺ to Sn⁴⁺ Coordination->Sub_Mechanism_2 Sub_Mechanism_3 Anchors excess PbI₂ at grain boundaries in Pb-perovskites Coordination->Sub_Mechanism_3 Result_1 Reduces deep-level traps Passivates surface defects Sub_Mechanism_1->Result_1 Result_2 Suppresses self-doping effects in Sn-perovskites Sub_Mechanism_2->Result_2 Result_3 Prevents light-induced decomposition of PbI₂ Sub_Mechanism_3->Result_3

Mechanism of Action for SEM-HCl in Perovskites

This mechanism is supported by experimental evidence:

  • Fourier Transform Infrared (FTIR) Spectroscopy showed a shift in the C=O stretching vibration of SEM-HCl when mixed with the perovskite, confirming a chemical interaction [1] [2].
  • X-ray Photoelectron Spectroscopy (XPS) measurements of the Sn 3d peak indicated a change in the chemical environment, further proving coordination with Sn²⁺ [1].

Comparative Context with Other Additives

While a full quantitative table comparing numerous additives is beyond the scope of this search, the results do mention other additives for reference:

  • Piracetam: A pyrrolidone-based molecule used as a multifunctional agent in tandem perovskite solar cells. It acts as a structure-directing agent and defect passivator to improve scalability and stability [5].
  • Pyrrodiazole (PZ): A triazole derivative used in slot-die coating for scalable preparation of large-area, homogeneous perovskite films under ambient conditions [6].

It is important to note that directly comparing the efficiency numbers of these additives is not straightforward, as their performance is highly dependent on the specific perovskite composition, device architecture, and fabrication process.

Conclusion and Research Outlook

  • For tin-based, lead-free perovskites, it is a crucial component for suppressing deep-level traps and Sn²⁺ oxidation, pushing PCEs toward 11% with excellent operational stability [1] [2].
  • For traditional lead-based perovskites, it effectively stabilizes the material against light-induced degradation, enabling PCEs over 21% with significantly improved photostability [4].

The research demonstrates that additive engineering, particularly with molecules like SEM-HCl that possess strong coordinating functional groups, is a powerful strategy for tackling the intrinsic instability issues in perovskite materials [5].

References

Analytical Methods for Semicarbazide Hydrochloride Purity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core principles and typical applications of three analytical techniques used for determining semicarbazide (SEM) levels, each suited for different sample types and requirements.

Method Name Core Principle Key Application Context Detection Mode
LC-DAD-UV [1] [2] Derivatization into a UV-absorbing compound (naphthalene-2-carbaldehyde semicarbazone), followed by liquid chromatography. Determining SEM as a synthesis-related impurity in drug substances (e.g., Carbazochrome). Ultraviolet (UV) Detection
LC-MS/MS (RPLC) [3] Derivatization with 2-nitrobenzaldehyde (2-NBA), cleanup, and analysis using reversed-phase liquid chromatography tandem mass spectrometry. Detecting SEM as a marker of nitrofurazone abuse in food products (e.g., eggs, shrimp). Tandem Mass Spectrometry (MS/MS)
HILIC-MS/MS [4] Modified QuEChERS sample preparation with direct analysis via hydrophilic interaction liquid chromatography tandem mass spectrometry. Direct detection of SEM in complex, polar matrices (e.g., crustaceans) without derivatization. Tandem Mass Spectrometry (MS/MS)

Detailed Experimental Protocols

Here are the detailed methodologies for two key approaches: the established derivatization method and a modern direct-analysis technique.

Method 1: LC-DAD-UV for Pharmaceutical Impurities

This method is specifically validated for detecting SEM as an impurity in drug substances like Carbazochrome and requires derivatization due to SEM's lack of a chromophore [1] [2].

  • Sample Derivatization: Semicarbazide is converted into its UV-absorbing derivative, naphthalene-2-carbaldehyde semicarbazone (NCS), by reacting with naphthalene-2-carbaldehyde [1].
  • Sample Cleanup: A liquid-liquid extraction (LLE) step is used to separate the NCS derivative from an excess of the derivatization reagent and the parent drug compounds [1].
  • Chromatographic Separation:
    • Column: A suitable reversed-phase LC column (e.g., C18).
    • Runtime: Approximately 10 minutes [1].
  • Detection: Ultraviolet (UV) detection using a Diode Array Detector (DAD) [1].
  • Validation: The method has been validated per ICH guidelines, demonstrating specificity, accuracy, precision, and sensitivity for its intended use [1].

The workflow for this method is outlined below.

Start Start Analysis Step1 Derivatization React with Naphthalene-2-carbaldehyde Start->Step1 Step2 Liquid-Liquid Extraction (LLE) Cleanup Step1->Step2 Step3 Chromatographic Separation (Reversed-Phase LC, ~10 min) Step2->Step3 Step4 UV Detection (LC-DAD-UV) Step3->Step4 End Data Analysis Step4->End

Method 2: HILIC-MS/MS for Food Safety Testing

This modern method simplifies the process by eliminating the derivatization step, leveraging HILIC-MS/MS for direct analysis of SEM in complex food matrices like shrimp [4].

  • Sample Preparation (Modified QuEChERS):
    • Extraction: A homogenized sample (e.g., shrimp meat) is extracted with acidified acetonitrile (1% formic acid) in the presence of an isotopically labeled internal standard (¹³C-¹⁵N₂-SEM·HCl) [4].
    • Purification: The extract is cleaned using a dispersive Solid-Phase Extraction (dSPE) tube. It is then dried under a nitrogen stream, reconstituted in acidified acetonitrile, and filtered [4].
  • Chromatographic Separation:
    • Column: Waters Acquity UPLC BEH HILIC column (100 mm × 2.1 mm, 1.8 μm) [4].
    • Mobile Phase: (A) Water with 1% formic acid; (B) Acetonitrile with 0.1% formic acid [4].
    • Gradient: Starts at 100% B, transitioning to 60% B over the run [4].
    • Temperature: 40°C [4].
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI) in positive mode [4].
    • Monitoring: Multiple Reaction Monitoring (MRM). Primary transition for SEM: 76.1 > 30.8 (quantification) and 76.1 > 58.8 (confirmation) [4].

The streamlined workflow for this direct-analysis method is shown below.

Start Start Analysis Step1 QuEChERS Extraction with Acidified ACN and Internal Standard Start->Step1 Step2 dSPE Cleanup Step1->Step2 Step3 Concentrate & Reconstitute Step2->Step3 Step4 HILIC Separation Step3->Step4 Step5 MS/MS Detection (MRM Mode) Step4->Step5 End Data Analysis Step5->End

Key Considerations for Method Selection

When comparing these methods for your specific application, consider the following factors derived from the search results:

  • Toxicity and Regulation: SEM is a hydrazine compound with toxic potential (including osteolathyrism and effects on cardiovascular and skeletal systems), and its presence as an impurity in pharmaceuticals must be controlled [1] [2]. In food, it serves as a marker for the banned antibiotic nitrofurazone [3] [4].
  • Purity Grades: The market offers SEM hydrochloride in different purity grades (95%, 98%, 99%), with higher purities (98% and 99%) being critical for pharmaceutical applications [5] [6]. The analytical method must be appropriate for the claimed purity level.
  • Method Selection Drivers:
    • For API Impurity Analysis: The LC-DAD-UV method is a robust, pharmacopoeia-compliant choice, though it requires derivatization [1].
    • For Maximum Sensitivity & Specificity: LC-MS/MS methods (RPLC or HILIC) are superior, providing definitive confirmation and low detection limits. HILIC-MS/MS offers a distinct advantage by eliminating the time-consuming derivatization step [4].
    • For High-Throughput Labs: The HILIC-MS/MS method, with its simplified QuEChERS preparation, enables faster analysis of multiple samples [4].

How to Proceed with Your Comparison Guide

Since a direct, head-to-head comparison of these methods is not publicly available, you can build your own objective guide by:

  • Benchmarking Key Metrics: Use the protocols above to test SEM samples in your own lab, comparing them based on limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, runtime, and cost-per-sample.
  • Contextualizing Applications: Clearly state that method choice is highly dependent on the sample matrix (bulk drug substance vs. complex food), regulatory requirements, and available instrumentation.

References

semicarbazide hydrochloride genotoxicity carcinogenicity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Chronic Toxicity & Carcinogenicity Assessment

The following data summarizes the key findings from a combined chronic toxicity and carcinogenicity study in Wistar Hannover GALAS rats, which is highly relevant for safety assessments in drug development [1].

Table 1: Chronic Toxicity and Carcinogenicity Profile of Semicarbazide Hydrochloride

Assessment Aspect Experimental Findings Dosage and Duration NOAEL (No-Observed-Adverse-Effect-Level)
Target Organs/Tissues Bone, Cartilage, and Aorta [1]. Diet containing 0, 10, 50, and 250 ppm SEM-HCl for 52 or 104 weeks [1]. Males: 10 ppm (approx. 0.6 mg/kg/day) [1].

| Histopathological Observations | - Disarrangement of chondrocytes & degeneration of articular cartilage (males at ≥50 ppm, females at 250 ppm) [1].

  • Mild changes in the elastic laminae of the aorta (both sexes at 250 ppm) [1]. | | Females: 50 ppm (approx. 3.9 mg/kg/day) [1]. | | Gross Observations | Enlargement of the knee joints in both sexes at 250 ppm [1]. | | | | Carcinogenicity Outcome | No carcinogenic effect was observed. Incidences and types of tumors showed no significant intergroup differences [1]. | | |

Analytical Methods for Semicarbazide Detection

Semicarbazide (SEM) is a metabolite and marker of the banned drug nitrofurazone (NFZ). Accurate detection is crucial for ensuring food safety in aquaculture-derived products, which is a relevant consideration for drug safety professionals [2].

Table 2: Comparison of Analytical Methods for Semicarbazide (SEM) Detection

Method Component Conventional RPLC-MS/MS Method Novel HILIC-MS/MS Method
Core Principle Detects SEM as a marker for nitrofurazone abuse [2]. Direct detection of SEM without derivatization [2].
Sample Pretreatment Complex; requires acid hydrolysis, pH neutralization, and derivatization with 2-nitrobenzaldehyde (NBA) overnight [2]. Simplified "QuEChERS" method: extraction with acidified acetonitrile and dispersive solid-phase extraction (d-SPE) cleanup [2].
Chromatography Reversed-Phase LC (RPLC) – requires derivatization to make SEM less polar for retention [2]. Hydrophilic Interaction LC (HILIC) – ideal for polar compounds like SEM, providing effective separation [2].
Key Advantages Established, widely used protocol [2]. Simple, fast, avoids time-consuming derivatization, high accuracy, aligned with green chemistry [2].
Key Limitations Time-consuming, complex operations, strong matrix effects can suppress detection signals [2]. Requires HILIC expertise and instrumentation [2].

The experimental workflow for the novel HILIC-MS/MS method can be visualized as follows:

SamplePrep Sample Preparation (Weigh & Homogenize) Extraction Extraction with Acidified Acetonitrile SamplePrep->Extraction Purification d-SPE Purification Extraction->Purification Concentration Concentration under N₂ & Reconstitution Purification->Concentration Analysis HILIC-MS/MS Analysis Concentration->Analysis

Figure 1: Workflow for the QuEChERS HILIC-MS/MS Method for SEM Detection

Key Insights for Researchers

  • Toxicity is Dose-Dependent: The observed toxicity in joints and aorta occurred only at higher doses (50 and 250 ppm), with clear NOAELs established [1]. This is critical for determining safety margins.
  • A Dual Challenge: Semicarbazide is both a tool in biochemical research (e.g., peptide synthesis) and a regulated food contaminant [3] [2]. Its context of use dictates the relevant data and protocols.
  • Analytical Innovation: The move towards derivatization-free methods like QuEChERS/HILIC-MS/MS represents a significant step forward in efficiency for monitoring SEM, reducing analysis time from over a day to just a few hours [2].

Research Gaps and Future Directions

The search results indicate a need for further investigation in two key areas:

  • Genotoxicity Data: The available studies did not provide specific details on the genotoxic potential (e.g., mutagenicity in Ames test, clastogenicity) of this compound.
  • Direct Comparative Data: While the chronic toxicity study provides a baseline, a direct, side-by-side comparison of this compound with other alternative compounds or hydrazine-containing drugs is not available in the searched literature.

References

semicarbazide hydrochloride cost-effectiveness synthesis routes

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Synthesis Routes for Semicarbazide Hydrochloride

The table below objectively compares two primary synthesis routes, highlighting the cost and performance trade-offs.

Synthesis Route Key Process Steps Reported Yield Cost & Effectiveness Analysis Experimental & Scalability Considerations

| Urea & Hydrazine Route [1] | 1. React aqueous hydrazine with urea (80-130°C). 2. Remove water (e.g., vacuum distillation). 3. Digest residue in alcohol (e.g., methanol) to dissolve semicarbazide and filter insolubles. 4. Acidify with anhydrous HCl to precipitate product. 5. Recover via filtration. | Not explicitly stated, but the method is designed to improve upon yields of 75-80% from prior similar art. [1] | Pros: Uses widely available and inexpensive starting materials (urea, hydrazine hydrate). Cons/Trade-off: Requires use of anhydrous HCl, which is more costly than aqueous HCl but is critical for achieving high yields. [1] | Scalability: Designed for atmospheric pressure reactors of conventional construction. The use of filtration and distillation makes it suitable for industrial scale. [1] | | Alternative Commercial Routes | Methods include reacting carbon monoxide with hydrazine under pressure with a catalyst, or hydrogenation of nitrourea with HCl. [1] | Not specified for cost comparison. | Pros: May offer alternative pathways. Cons/Trade-off: Involves high-pressure reactors, costly catalysts, or less common precursors, potentially increasing capital and operational costs. [1] | Scalability: The need for superatmospheric pressures and specialized catalysts [1] can make these methods more complex and expensive to implement at scale compared to the urea-hydrazine route. |

Detailed Experimental Protocol: Urea-Hydrazine Route

For researchers seeking to replicate the primary method, here is a detailed protocol based on the patent information [1]:

  • Reaction:

    • Reactants: Use a mole ratio of hydrazine (e.g., from hydrazine hydrate) to urea between 0.9:1 to 1.2:1. A ratio of 0.95:1 to 1.1:1 is preferred to minimize by-products like hydrazodicarbonamide and avoid low yields.
    • Conditions: Heat the mixture to a temperature between 100°C to 120°C at atmospheric pressure until the reaction is complete (ammonia is evolved as a by-product).
  • Work-up and Isolation:

    • Water Removal: After the reaction, remove substantially all water (at least 95-98% by weight) via vacuum distillation. This step also removes excess hydrazine and ammonia.
    • Digestion and Filtration: Mix the water-deleted residue with a sufficient amount of a lower alcohol like methanol (preferred due to high semicarbazide solubility). Heating the mixture to 55-65°C with agitation can enhance dissolution. This step dissolves the semicarbazide and precipitates alcohol-insoluble by-products, which are then removed by filtration or centrifugation.
    • Precipitation and Recovery: Slowly add anhydrous hydrogen chloride (HCl with <2% water) to the clarified alcoholic solution. The mole ratio of HCl to semicarbazide should be approximately 1:1. This will precipitate the this compound product, which is recovered by filtration, washed with methanol, and dried.

The following diagram illustrates the logical workflow for this synthesis method:

G cluster_react Reaction Stage cluster_purif Purification Stage cluster_isol Isolation Stage title This compound Synthesis Workflow A Hydrazine + Urea (100-120°C) B Reaction Mixture: Semicarbazide, Water, By-products A->B C Remove Water & Volatiles (Vacuum Distillation) B->C D Digest in Alcohol (e.g., Methanol) C->D E Filter Out Insoluble By-products D->E F Acidify with Anhydrous HCl E->F G Precipitated Semicarbazide HCl F->G H Recover Product (Filtration, Wash, Dry) G->H

Market Context and Cost Drivers

Understanding the market provides further insight into cost-effectiveness:

  • Market Size and Purity Grades: The global this compound market is significant, with one report projecting it to be approximately $250 million in 2025 [2]. The market offers different purity grades (95%, 98%, and 99%), with higher purity grades commanding premium prices due to stringent requirements in pharmaceutical applications [2].
  • Key Cost Drivers:
    • Raw Materials: The price volatility of raw materials like hydrazine and urea directly impacts production costs [2].
    • Anhydrous HCl: As emphasized in the synthesis, using anhydrous HCl over aqueous HCl is a specific cost but is necessary for high yield [1].
    • Regulatory Compliance: Adherence to stringent environmental, safety, and pharmaceutical regulations adds to the operational complexity and cost [2] [3].

Key Applications Impacting Cost-Effectiveness

The cost-effectiveness of a synthesis route is also justified by the compound's utility. This compound is a versatile intermediate in several high-value areas:

  • Pharmaceutical Intermediates: It is widely used in the synthesis of various drugs and is an inhibitor of the enzyme semicarbazide-sensitive amine oxidase (SSAO) [4] [2].
  • Alternative to Hydrazine: In some heterocycle synthesis (e.g., for pyrazoles), it serves as a safer and less toxic alternative to hydrazine itself, which can be a significant advantage for process safety and cost in a research or industrial setting [5].
  • Chemical Synthesis: It is a common reagent for the preparation of semicarbazone derivatives from ketones and aldehydes, which are important in synthetic chemistry and for the characterization of carbonyl compounds [6] [7] [8].

References

semicarbazide hydrochloride analytical grade vs industrial grade

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The table below summarizes the key differentiating factors between analytical and industrial-grade semicarbazide hydrochloride.

Feature Analytical Grade (Reagent/Reference Material) Industrial Grade (Inferred from Market Data)
Primary Application Analytical research, reference standards, pharmaceutical impurity testing [1] [2] [3] Agriculture (herbicide intermediate), chemical manufacturing [4]
Purity Specification ≥99.0% (Titration) [5]; "highest quality commercially available" [6] 95%, 98% (Common market purity types) [4]
Key Impurity Control Controlled with strict documentation; purified via recrystallization (e.g., using halogenated hydrocarbons) [7] Not specified for purity-driven industrial applications [4]
Required Documentation Comprehensive Certificate of Analysis (CoA), detailed safety data sheets (MSDS) [8] [1] Standard safety data sheets (MSDS); typically lacks analytical CoA [4]
Primary User Research, pharmaceutical QA/QC, and food safety laboratories [1] [2] Large-scale chemical, agricultural, and manufacturing industries [4]
Packaging & Stability Often light-sensitive; stored cool/dry (e.g., 2-8°C); hygroscopic [8] [1] Standard chemical storage; stability linked to broader industrial needs [4]

Detailed Specifications and Experimental Context

For researchers, the technical details and methodologies surrounding the use of high-purity this compound are crucial.

  • Quantitative Purity and Impurity Analysis: A validated LC-DAD-UV method exists for determining this compound as a synthesis-related impurity in drug substances like carbazochrome. This method involves derivatizing semicarbazide to create a UV-absorbing compound (naphthalene-2-carbaldehyde semicarbazone) for accurate quantification, underscoring the need for high-purity reagents in pharmaceutical analysis [2].
  • Purification Methodology: A patent details a recrystallization process using solvents containing halogenated hydrocarbons (like dichloromethane) to produce high-purity, high-yield semicarbazide compounds by removing specific impurities [7].

A Guide for Professionals: Selecting the Right Grade

Choosing the correct grade is critical for data integrity, regulatory compliance, and safety.

  • For Researchers and Scientists: Analytical Grade is non-negotiable. Its traceable purity and comprehensive documentation are essential for developing and validating analytical methods [1] [3], synthesizing high-purity pharmaceuticals or Cookson-type reagents [7], and conducting toxicological studies [9] [2].
  • For Industrial Manufacturing: Industrial Grade is suitable where high purity is not the primary driver, such as serving as an intermediate in the synthesis of herbicides or other bulk chemicals [4].

Practical Workflow for Analytical Use

For scientists employing this compound in analytical methods, particularly in regulated environments, the following workflow is standard practice:

start Sample (e.g., egg, honey) hydrolysis Hydrolysis of protein-bound SEM start->hydrolysis derivatization Derivatization with 2-Nitrobenzaldehyde (2-NBA) hydrolysis->derivatization cleanup Clean-up (SPE) derivatization->cleanup analysis LC-MS/MS Analysis cleanup->analysis result Quantification vs. Calibrated Standard analysis->result

This workflow highlights the critical role of a high-purity, well-calibrated this compound standard to ensure accurate and defensible results at the sub-μg/kg level [1] [3].

Decision-Making Factors

  • Verify Certificates of Analysis (CoA): Always request the CoA for any analytical-grade material to confirm the lot-specific purity and stated uncertainty [6] [1].
  • Consider Stability: Analytical-grade material is often hygroscopic and light-sensitive. Adhere to storage conditions specified on the CoA (e.g., 2-8°C, in the dark) to maintain stability and purity throughout its shelf life [8] [1].

References

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Physical Description

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998)
White solid; [Hawley] White powder; [MSDSonline]

Color/Form

Prisms from dilute alcohol
White crystals

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

111.0199395 g/mol

Monoisotopic Mass

111.0199395 g/mol

Boiling Point

347 to 365 °F at 760 mmHg DECOMPOSES (NTP, 1992)

Heavy Atom Count

6

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides and hydrogen chloride/.

Melting Point

342 to 347 °F decomposes at 347-365 °F (EPA, 1998)
175-185 °C /decomposes/
MP: 96 °C /Base/

UNII

34854VG84B

Related CAS

57-56-7 (Parent)

Mechanism of Action

Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/

Vapor Pressure

0.13 [mmHg]
0.13 mm Hg at 25 °C /Estimated/

Absorption Distribution and Excretion

... Binds to cytosine residues in RNA, to deoxycytosine residues in DNA in vitro and to cytosine and deoxycytosine nucleosides

Methods of Manufacturing

Prepared by electrolytic reduction of nitrourea with cathodes of copper, nickel, lead, and mercury in hydrochloric acid solution
Commercial preparation from hydrazine hydrate, iron carbonyl, and carbon monoxide.
From hydrazine sulfate, potassium or sodium cyanate and sodium carbonate...

General Manufacturing Information

Hydrazinecarboxamide, hydrochloride (1:1): ACTIVE
First reported preparation ... was by reaction of benzylidenesemicarbazide with hydrochloric acid. ...method used for commercial production is not known.
...Semicarbazide (SEM) is a minor thermal decomposition product of the blowing agent azodicarbonamide (ADC).

Analytic Laboratory Methods

POTENTIOMETRIC METHOD...PSZONICKA, M & SKWARA, W (1970) CHEM ANALYT (WARSAW), 15, 175-182.

Dates

Last modified: 11-23-2023

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